molecular formula C12H13N3O B13434478 4'-Hydroxy Pyrimethanil-d4

4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478
M. Wt: 219.28 g/mol
InChI Key: NUWWAHKTVOVTNC-LNFUJOGGSA-N
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Description

4'-Hydroxy Pyrimethanil-d4 is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D

InChI Key

NUWWAHKTVOVTNC-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H]

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C

Origin of Product

United States

Foundational & Exploratory

4'-Hydroxy Pyrimethanil-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to 4'-Hydroxy Pyrimethanil-d4. This deuterated metabolite of the fungicide Pyrimethanil is a critical tool in metabolic studies, environmental analysis, and human exposure monitoring.

Core Chemical Properties

This compound is the isotopically labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil.[1][2] The incorporation of four deuterium atoms on the phenyl ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-(4-Hydroxyanilino-d4)-4,6-dimethylpyrimidine[1][4]
Synonyms 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4[1][4]
CAS Number 1794897-91-8[4]
Unlabeled CAS Number 81261-84-9[2]
Molecular Formula C₁₂H₉D₄N₃O[1][5]
Molecular Weight 219.28 g/mol [1]
Appearance Off-White Solid
Purity >95%[4]
Storage Temperature 2-8°C

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in various organisms, including mammals, plants, and soil microorganisms.[2][6] The primary metabolic pathway involves the oxidation of the pyrimethanil molecule.[2][7] A major biotransformation is the aromatic oxidation of the phenyl ring to form 4'-Hydroxy Pyrimethanil.[2] This metabolite is then often conjugated with glucuronic acid or sulfate before excretion.[2] In humans, after oral exposure, about 80% of the pyrimethanil dose is recovered as 4'-Hydroxy Pyrimethanil in the urine.[8]

Pyrimethanil_Metabolism Pyrimethanil Pyrimethanil Hydroxylation Aromatic Hydroxylation (CYP450 enzymes) Pyrimethanil->Hydroxylation Hydroxy_Pyrimethanil 4'-Hydroxy Pyrimethanil Hydroxylation->Hydroxy_Pyrimethanil Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxy_Pyrimethanil->Conjugation Excretion Excreted Metabolites Conjugation->Excretion

Caption: Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation for excretion.

Experimental Protocols

Synthesis and Deuteration

A general method for introducing deuterium onto an aromatic ring is through electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄.[10] Transition metal-catalyzed hydrogen isotope exchange (HIE) is another effective method for deuterium incorporation.[10]

Proposed Experimental Workflow for Deuteration:

Deuteration_Workflow cluster_synthesis Synthesis of Unlabeled 4'-Hydroxy Pyrimethanil cluster_deuteration Deuteration start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction purification1 Purification (e.g., Chromatography) reaction->purification1 unlabeled_product 4'-Hydroxy Pyrimethanil purification1->unlabeled_product deuteration_reaction Deuteration Reaction unlabeled_product->deuteration_reaction deuteration_reagent Deuterated Reagent (e.g., D₂SO₄ or D₂ gas with catalyst) deuteration_reagent->deuteration_reaction workup Workup and Isolation deuteration_reaction->workup purification2 Final Purification workup->purification2 deuterated_product This compound purification2->deuterated_product

Caption: A generalized workflow for the synthesis and deuteration of 4'-Hydroxy Pyrimethanil.

Analytical Methodology: QuEChERS and LC-MS/MS

The quantitative analysis of this compound, often in complex matrices such as fruits, vegetables, and biological fluids, is typically performed using a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]

QuEChERS Sample Preparation Protocol (Adapted from a general method for pesticide residues): [11][7]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction:

    • Place a 10 g subsample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add an appropriate amount of this compound as an internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.[11]

  • Centrifugation: Centrifuge at ≥ 1,500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis:

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters for Pyrimethanil and Metabolites

ParameterSetting
LC Column C18 reverse-phase column
Mobile Phase Gradient of water with formic acid and acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Scheduled Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for 4'-Hydroxy Pyrimethanil and this compound need to be determined.
Injection Volume 5-10 µL
Flow Rate 0.3-0.5 mL/min

Note: These are general parameters and should be optimized for the specific instrument and application.

Analytical_Workflow start Sample Collection (e.g., fruit, urine) homogenize Homogenization start->homogenize quechers QuEChERS Extraction homogenize->quechers centrifuge1 Centrifugation quechers->centrifuge1 dspe d-SPE Cleanup centrifuge1->dspe centrifuge2 Final Centrifugation dspe->centrifuge2 lcmsms LC-MS/MS Analysis centrifuge2->lcmsms data Data Processing and Quantification lcmsms->data

References

Synthesis of Deuterated Pyrimethanil and its Major Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated pyrimethanil and its primary hydroxylated metabolites. The information contained herein is intended to serve as a detailed resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require stable isotope-labeled internal standards for quantitative analysis. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents key quantitative data in a clear, tabular format.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. Stable isotope-labeled analogues of pyrimethanil and its metabolites are invaluable tools for in-vitro and in-vivo metabolism studies, as well as for serving as internal standards in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). This guide focuses on the synthesis of pyrimethanil-d5 and its major metabolite, 4-hydroxypyrimethanil-d4. Deuteration at the phenyl ring minimizes the potential for kinetic isotope effects at sites of metabolic transformation, making these compounds ideal internal standards.

Synthetic Strategies

Two principal synthetic pathways are presented for the preparation of deuterated pyrimethanil and its metabolites:

  • Classical Condensation Route: This well-established method involves the synthesis of a deuterated phenylguanidinium salt followed by its condensation with a 1,3-dicarbonyl compound (acetylacetone) to form the pyrimidine ring.

  • Palladium-Catalyzed Cross-Coupling Route (Buchwald-Hartwig Amination): This modern approach utilizes a palladium catalyst to directly couple a deuterated aniline with a pre-formed pyrimidine ring bearing a suitable leaving group, such as a chlorine atom.

The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods are detailed in the experimental protocols section.

Data Presentation

Table 1: Starting Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Aniline-d54165-61-1C₆D₅NH₂98.16Sigma-Aldrich, Cambridge Isotope Laboratories
4-Aminophenol123-30-8C₆H₇NO109.13Acros Organics, TCI
Deuterium Oxide (D₂O)7789-20-0D₂O20.03Sigma-Aldrich, Cambridge Isotope Laboratories
Cyanamide420-04-2CH₂N₂42.04Sigma-Aldrich
Acetylacetone123-54-6C₅H₈O₂100.12Alfa Aesar
2-Chloro-4,6-dimethylpyrimidine108-79-2C₆H₇ClN₂142.59Combi-Blocks
Palladium(II) Acetate3375-31-3C₄H₆O₄Pd224.50Strem Chemicals
Xantphos161265-03-8C₃₉H₃₂OP₂578.62Sigma-Aldrich
Cesium Carbonate534-17-8Cs₂CO₃325.82Alfa Aesar
Table 2: Synthesized Deuterated Compounds and Expected Mass Spectrometry Data
Compound NameAbbreviationMolecular FormulaExact Mass (m/z) [M+H]⁺
4,6-dimethyl-N-(phenyl-d5)-2-pyrimidinaminePyrimethanil-d5C₁₂H₈D₅N₃205.15
4-((4,6-dimethylpyrimidin-2-yl)amino)phenol-2,3,5,6-d44-Hydroxypyrimethanil-d4C₁₂H₉D₄N₃O220.14

Experimental Protocols

Synthesis of Pyrimethanil-d5

Method 1: Condensation of Phenyl-d5-guanidinium Salt with Acetylacetone

  • Step 1: Synthesis of Phenyl-d5-guanidinium Nitrate

    • In a round-bottom flask, dissolve aniline-d5 (1.0 eq) in ethanol.

    • Add concentrated nitric acid (1.0 eq) dropwise while cooling in an ice bath.

    • To this solution, add an aqueous solution of cyanamide (1.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield phenyl-d5-guanidinium nitrate.

  • Step 2: Synthesis of 4,6-dimethyl-N-(phenyl-d5)-2-pyrimidinamine (Pyrimethanil-d5)

    • To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add phenyl-d5-guanidinium nitrate (1.0 eq).

    • Add acetylacetone (1.1 eq) to the mixture.

    • Reflux the reaction mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-water and stir.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol/water to afford pure pyrimethanil-d5.

Method 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 eq).

  • Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and aniline-d5 (1.2 eq).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pyrimethanil-d5.

Synthesis of 4-Hydroxypyrimethanil-d4

Method 1: Condensation of (4-Hydroxyphenyl-d4)-guanidinium Salt with Acetylacetone

  • Step 1: Synthesis of 4-Aminophenol-2,3,5,6-d4

    • In a sealed microwave vial, place 4-aminophenol (1.0 g), D₂O (10 mL), and concentrated DCl in D₂O (catalytic amount).

    • Heat the mixture in a microwave reactor at 180 °C for 3-4 hours.

    • Cool the vial, and remove the solvent under reduced pressure.

    • Repeat the process with fresh D₂O and DCl to ensure high isotopic incorporation.

    • After the final cycle, remove the solvent to yield 4-aminophenol-2,3,5,6-d4.

  • Step 2: Synthesis of (4-Hydroxyphenyl-d4)-guanidinium Nitrate

    • Follow the procedure for the synthesis of phenyl-d5-guanidinium nitrate, substituting 4-aminophenol-d4 for aniline-d5.

  • Step 3: Synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)phenol-d4 (4-Hydroxypyrimethanil-d4)

    • Follow the procedure for the synthesis of pyrimethanil-d5, substituting (4-hydroxyphenyl-d4)-guanidinium nitrate for phenyl-d5-guanidinium nitrate. The phenolic hydroxyl group may require protection (e.g., as a silyl ether) prior to the condensation and subsequent deprotection.

Method 2: Buchwald-Hartwig Amination

  • Follow the procedure for the Buchwald-Hartwig amination of pyrimethanil-d5, substituting 4-aminophenol-d4 for aniline-d5.

  • The phenolic hydroxyl group may interfere with the reaction; therefore, protection with a suitable protecting group (e.g., TBDMS or MOM) may be necessary prior to the coupling reaction.

  • Following the purification of the coupled product, a deprotection step (e.g., TBAF for TBDMS, or acidic workup for MOM) would be required to yield 4-hydroxypyrimethanil-d4.

Mandatory Visualization

Synthesis_Pathway_Condensation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aniline_d5 Aniline-d5 Guanidinium_d5 Phenyl-d5-guanidinium Salt Aniline_d5->Guanidinium_d5 1. Guanylation Cyanamide Cyanamide Cyanamide->Guanidinium_d5 Acetylacetone Acetylacetone Pyrimethanil_d5 Pyrimethanil-d5 Acetylacetone->Pyrimethanil_d5 Guanidinium_d5->Pyrimethanil_d5 2. Condensation

Caption: Condensation synthesis pathway for Pyrimethanil-d5.

Synthesis_Pathway_Buchwald_Hartwig cluster_start_BH Starting Materials cluster_catalyst Catalyst System cluster_product_BH Product Aniline_d5_BH Aniline-d5 Pyrimethanil_d5_BH Pyrimethanil-d5 Aniline_d5_BH->Pyrimethanil_d5_BH Buchwald-Hartwig Amination ChloroPyrimidine 2-Chloro-4,6-dimethylpyrimidine ChloroPyrimidine->Pyrimethanil_d5_BH Catalyst Pd(OAc)2 / Xantphos Cesium Carbonate Catalyst->Pyrimethanil_d5_BH

Caption: Buchwald-Hartwig amination pathway for Pyrimethanil-d5.

Experimental_Workflow Start Reaction Setup (Reagents & Solvent) Reaction Reaction under Inert Atmosphere (Heating/Stirring) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Deuterated Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide provides detailed synthetic procedures for the preparation of deuterated pyrimethanil and its major metabolite, 4-hydroxypyrimethanil. The presented methods, including a classical condensation route and a modern palladium-catalyzed cross-coupling reaction, offer flexibility for researchers. The availability of these stable isotope-labeled standards is essential for accurate and reliable quantification in metabolism, pharmacokinetic, and environmental fate studies. It is recommended that all synthesized compounds be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their identity, purity, and isotopic enrichment.

In-Depth Technical Guide: 4'-Hydroxy Pyrimethanil-d4 (CAS: 1794897-91-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy Pyrimethanil-d4 (CAS Number: 1794897-91-8), a deuterated analog of a primary metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled internal standards for quantitative analysis. This guide covers the physicochemical properties, the metabolic pathway of the parent compound, and the application of this compound as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is the deuterium-labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide, Pyrimethanil.[1] Pyrimethanil is widely used to control a variety of fungal pathogens on fruits, vegetables, and ornamentals.[2] Its mechanism of action involves the inhibition of fungal enzyme secretion, which is necessary for the infection process.[3][4] The study of its metabolism and the accurate quantification of its residues and metabolites in various matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization effects. This minimizes variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is critical for the preparation of standards, understanding its behavior in analytical systems, and ensuring proper storage and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1794897-91-8[1]
Molecular Formula C₁₂H₉D₄N₃O[1][5]
Molecular Weight 219.28 g/mol [1][5]
Appearance Off-White Solid[1]
Storage Conditions 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]

Metabolism of Pyrimethanil

The parent compound, Pyrimethanil, undergoes extensive metabolism in biological systems.[4] One of the primary metabolic pathways is the aromatic hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil.[6] This metabolite is then often conjugated with glucuronic acid or sulfate before excretion.[6] Understanding this pathway is essential for identifying the correct analytes for residue analysis and for interpreting toxicological data.

Pyrimethanil_Metabolism Pyrimethanil Pyrimethanil Hydroxylation Aromatic Hydroxylation (Phase I Metabolism) Pyrimethanil->Hydroxylation Hydroxy_Pyrimethanil 4'-Hydroxy Pyrimethanil Hydroxylation->Hydroxy_Pyrimethanil Conjugation Conjugation (Phase II Metabolism) (Glucuronidation/Sulfation) Hydroxy_Pyrimethanil->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Role as a Deuterated Internal Standard

This compound serves as an ideal internal standard for the quantification of 4'-Hydroxy Pyrimethanil in complex matrices such as urine, soil, and food products. Its four deuterium atoms provide a distinct mass shift from the non-labeled analyte, allowing for simultaneous detection and quantification by mass spectrometry without isotopic interference.

The workflow for using a deuterated internal standard in a typical quantitative LC-MS/MS analysis is outlined below.

ISTD_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / ISTD) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of 4'-Hydroxy Pyrimethanil in Urine

The following is a representative, detailed experimental protocol for the analysis of 4'-Hydroxy Pyrimethanil in human urine using this compound as an internal standard. This protocol is based on established methods for the analysis of pesticide metabolites in biological fluids.[7][8]

5.1. Materials and Reagents

  • 4'-Hydroxy Pyrimethanil analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human urine (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Sample Preparation

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of this compound internal standard solution.

  • Hydrolysis (Optional): For the analysis of total 4'-Hydroxy Pyrimethanil (free and conjugated), enzymatic hydrolysis using β-glucuronidase/sulfatase may be required. Incubate the samples according to the enzyme manufacturer's instructions.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

5.3. LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Optimized for separation of analyte from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific precursor and product ions (to be determined by infusion of individual standards)
Example: 4'-Hydroxy Pyrimethanil: [M+H]⁺ → fragment 1, fragment 2
Example: this compound: [M+H]⁺ → fragment 1, fragment 2

5.4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the 4'-Hydroxy Pyrimethanil standard to the this compound internal standard against the concentration of the standard.

  • Calculate the concentration of 4'-Hydroxy Pyrimethanil in the unknown samples using the regression equation from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major Pyrimethanil metabolite, 4'-Hydroxy Pyrimethanil. Its use as an internal standard in LC-MS/MS methods overcomes the challenges associated with matrix effects and variability in sample preparation, ensuring high-quality data for research, regulatory, and safety assessment purposes. The information and protocols provided in this technical guide are intended to support the effective implementation of this analytical standard in a laboratory setting.

References

In-Depth Technical Guide to 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and toxicology.

Core Structure and Properties

This compound is the deuterated analog of 4'-Hydroxy Pyrimethanil, a primary metabolite of the anilinopyrimidine fungicide Pyrimethanil. The deuterium labeling is on the phenyl ring, which serves as a valuable tool in metabolic studies, particularly in mass spectrometry-based quantification, by providing a distinct mass shift from the unlabeled endogenous compound.

Chemical Structure:

  • IUPAC Name: 4-((4,6-dimethylpyrimidin-2-yl)amino)phen-2,3,5,6-d4-ol

  • Synonyms: 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4, 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4[1][2]

  • Chemical Formula: C₁₂H₉D₄N₃O[1]

  • Molecular Weight: 219.28 g/mol [1][2]

  • CAS Number: 1794897-91-8[3]

The structure consists of a 4,6-dimethylpyrimidine ring linked to a deuterated 4-aminophenol moiety via a secondary amine bridge.

Quantitative Data Summary

A summary of the available physicochemical data for the unlabeled 4'-Hydroxy Pyrimethanil and its parent compound, Pyrimethanil, is presented below. Data for the deuterated analog is limited, but it is expected to have very similar properties to the unlabeled compound, with the primary difference being its molecular weight.

Property4'-Hydroxy PyrimethanilPyrimethanil
Molecular Formula C₁₂H₁₃N₃OC₁₂H₁₃N₃
Molecular Weight 215.25 g/mol [4]199.25 g/mol [5]
Melting Point Not available96.3 °C[6]
Boiling Point Not availableNot available
Solubility Not availableIn water: 0.121 g/L at 25 °C. Soluble in acetone, ethyl acetate, methanol, methylene chloride, and toluene.[5]
pKa Not availableNot available
LogP Not available2.84

Metabolic Pathway

Pyrimethanil is metabolized in vivo primarily through aromatic hydroxylation of the phenyl ring to form 4'-Hydroxy Pyrimethanil. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics.[7][8][9] While the specific CYP isozymes responsible for Pyrimethanil metabolism are not definitively identified in the provided search results, CYP1, CYP2, and CYP3 families are the most prominent in drug metabolism.[8]

The metabolic conversion can be depicted as follows:

Metabolic Pathway of Pyrimethanil Pyrimethanil Pyrimethanil Metabolite 4'-Hydroxy Pyrimethanil Pyrimethanil->Metabolite Aromatic Hydroxylation Enzyme Cytochrome P450 (CYP Isozymes) Enzyme->Pyrimethanil

Caption: Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the deuteration of a suitable precursor followed by a cross-coupling reaction.

Step 1: Deuteration of 4-Aminophenol

This protocol is adapted from a general method for the deuteration of 4-aminophenol.

  • Materials: 4-aminophenol, Deuterium oxide (D₂O), Hydrochloric acid (HCl).

  • Procedure:

    • In a microwave-safe vessel, combine 4-aminophenol (400 mg) with D₂O (4 mL) and concentrated HCl (50 µL).

    • Seal the vessel and heat the mixture using microwave irradiation at 180 °C.

    • Monitor the reaction progress by ¹H NMR to observe the disappearance of the aromatic proton signals.

    • After approximately 3 hours, evaporate the solvent and replace it with fresh D₂O.

    • Continue the reaction until the desired level of deuteration is achieved.

    • Purify the resulting 4-aminophenol-d4 by recrystallization.

Step 2: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an amine with an aryl halide.

  • Materials: 4-Aminophenol-d4, 2-Chloro-4,6-dimethylpyrimidine, Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂), Phosphine ligand (e.g., tBuXPhos), Strong base (e.g., LiHMDS), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (0.5 mmol), the palladium pre-catalyst (1 mol%), and the phosphine ligand (2 mol%).

    • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene (2 mL) and the deuterated 4-aminophenol (0.6 mmol).

    • Add the strong base (1.2 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is expected to show signals for the methyl protons on the pyrimidine ring (around 2.2-2.5 ppm) and the pyrimidine ring proton (around 6.5-7.0 ppm).

    • The signals for the aromatic protons on the phenol ring will be absent or significantly reduced due to deuteration. The residual proton signals can be used to determine the degree of deuteration.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the phenol ring will appear as multiplets with reduced intensity due to C-D coupling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of this compound in biological matrices.

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample (e.g., fruit, vegetable, or biological fluid).

    • Extract with acetonitrile containing an internal standard.

    • Add salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • Centrifuge and collect the acetonitrile layer.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).

    • Centrifuge and filter the supernatant for LC-MS/MS analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound (m/z 220.3).

    • Product Ions: Select at least two characteristic product ions for quantification and confirmation. The exact fragmentation pattern would need to be determined experimentally.

Experimental Workflow Diagram

Analytical Workflow cluster_synthesis Synthesis cluster_analysis Analysis Deuteration Deuteration of 4-Aminophenol Coupling Buchwald-Hartwig Coupling Deuteration->Coupling Purification_Synth Purification Coupling->Purification_Synth NMR NMR Spectroscopy Purification_Synth->NMR SamplePrep Sample Preparation (QuEChERS) LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis NMR->DataAnalysis

Caption: Workflow for the synthesis and analysis of this compound.

References

Pyrimethanil: A Comprehensive Technical Guide to its Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolism and degradation of the anilinopyrimidine fungicide, pyrimethanil. The information is compiled and synthesized from extensive research to support professionals in understanding its environmental fate and biological transformations. This document details metabolic pathways in various organisms and degradation processes in different environmental compartments, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolism of Pyrimethanil

Pyrimethanil undergoes extensive metabolism in animals, while in plants, the parent compound constitutes the major portion of the residue.[1] The metabolic pathways primarily involve oxidation and conjugation reactions.

Animal Metabolism

In animals such as rats, mice, dogs, and lactating cows, systemically absorbed pyrimethanil is extensively metabolized and rapidly excreted, with no significant bioaccumulation observed.[1][2] The primary metabolic reactions are aromatic oxidation (hydroxylation) of the phenyl and/or pyrimidine rings, followed by conjugation with glucuronic acid and sulfate.[1] A minor pathway involves the oxidation of a methyl group on the pyrimidine ring to form an alcohol.[1]

In lactating cows, pyrimethanil is extensively metabolized, with no parent compound found in milk, kidney, or liver.[1] The major metabolites identified are 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine in the kidney and 2-anilino-4,6-dimethylpyrimidin-5-ol in milk.[1]

Table 1: Major Metabolites of Pyrimethanil in Animals

MetaboliteAnimal SpeciesTissue/MatrixReference
2-(4-hydroxyanilino)-4,6-dimethylpyrimidineCow, RatKidney, Urine, Faeces[1][3]
2-anilino-4,6-dimethylpyrimidin-5-olCowMilk[1]
2-(4-hydroxyanilino)-4-hydroxymethyl-6-methylpyrimidineCowKidney[1]
Phenolic derivatives (conjugated with glucuronic acid and sulfate)Rat, Mouse, DogUrine, Faeces[1]
Plant Metabolism

In contrast to animals, pyrimethanil metabolism in plants is limited.[1] Studies on various crops, including apples, grapes, carrots, tomatoes, lettuce, and strawberries, have shown that the parent pyrimethanil is the major component of the residue.[1][2] The primary metabolic pathway involves the hydroxylation of the methyl groups on the pyrimidine ring, followed by conjugation with sugars.[2] The metabolic profiles are similar across different plant species, and there is no evidence of cleavage at the aniline-pyrimidine linkage.[1]

Table 2: Major Metabolites of Pyrimethanil in Plants

MetabolitePlant SpeciesReference
Hydroxylated pyrimethanil derivatives (conjugated with sugars)Apples, Grapes[2]

Environmental Degradation of Pyrimethanil

Pyrimethanil's degradation in the environment is influenced by abiotic and biotic factors, including light, oxygen, and microbial activity.

Soil Degradation

Pyrimethanil degrades slowly in soil under aerobic conditions.[1] The degradation process is significantly influenced by microbial activity, oxygen, and light, with the order of importance being oxygen > microbial activity > light.[4][5][6][7][8] The degradation in soil is considered to be mainly a biotic process.[4][5][6][7]

Under aerobic conditions, a major degradation pathway involves the cleavage of the aniline linkage, leading to the formation of 2-amino-4,6-dimethylpyrimidine, which can be further hydrolyzed to 2-hydroxy-4,6-dimethylpyrimidine and subsequently to aliphatic ketones, ammonia, and CO2.[2] Other identified degradation products in soil include benzoic acid and cis,cis-muconic acid, suggesting a ring-opening pathway.[4][6][7][8]

Table 3: Degradation Products of Pyrimethanil in Soil

Degradation ProductConditionReference
2-amino-4,6-dimethylpyrimidineAerobic[2]
2-hydroxy-4,6-dimethylpyrimidineAerobic[2]
Benzoic acidBiotic[4][6][7][8]
cis,cis-muconic acidBiotic[4][6][7][8]
hydroxyl-4,6-dimethyl-2-pyrimidinamineBiotic[4][6][7]
N'-ethyl-N-hydroxyformamidineBiotic[4][6][7]
4,6-dimethyl-2-piridinamineBiotic[4][6][7]

Table 4: Half-life (DT50) of Pyrimethanil in Soil and Water/Sediment Systems

SystemConditionHalf-life (DT50)Reference
SoilAerobic, laboratory~80% remaining after 130 days[1]
SoilField dissipation25-54 days[2]
Water + SedimentAerobic, no light40-121 days[2]
WaterPhotolysis, pH 4, sterile buffer1 day[1]
WaterPhotolysis, pH 7, sterile buffer80 days[1]
WaterPhotolysis, pH 7, with humic acids< 2 days[1]
Aqueous Degradation

Pyrimethanil is stable to hydrolysis in water at pH 5, 7, and 9.[1] However, it is susceptible to photolytic degradation. The rate of photolysis is pH-dependent, being significantly faster in acidic conditions.[1][2] The presence of substances like humic acids can accelerate the photolytic degradation.[1] In river water, pyrimethanil has been reported to be resistant to biodegradation.[9]

During photo-Fenton degradation, several transformation products are formed, including chlorinated by-products in the presence of chloride ions.[10]

Experimental Protocols

Animal Metabolism Studies
  • Dosing: In a lactating dairy cow study, [14C]-labeled pyrimethanil was administered orally for seven consecutive days at a dose rate of 10 ppm in the diet.[3]

  • Sample Collection: Urine, faeces, and milk were collected daily. Tissues were collected at sacrifice.[1]

  • Extraction and Analysis: Residues in tissues and milk were extracted and characterized. Metabolites were identified using techniques such as mass spectrometry.[1]

Plant Metabolism Studies
  • Application: [14C]pyrimethanil was applied as a foliar spray to various plants.[1]

  • Extraction: Radioactivity was typically removed with a dichloromethane surface wash.[1]

  • Analysis: The extracts were analyzed to identify and quantify the parent compound and its metabolites.

Soil Degradation Studies
  • Incubation: Soil samples treated with pyrimethanil were incubated under controlled conditions of temperature, moisture, and light.[4] For sterile conditions, soil was sterilized with ethylene oxide.[4]

  • Extraction: Residues were extracted from soil using solvents like acetonitrile/water.[11][12] Soxhlet extraction has been employed.[11][12]

  • Analysis: The concentration of pyrimethanil and its degradation products were determined over time using techniques like HPLC-DAD and LC-MS.[4][6]

Analytical Methods for Residue Determination
  • Plant Commodities: Methods involve extraction with organic solvents (e.g., acetone, methanol), clean-up, and analysis by Gas Chromatography with a Mass Spectrometer detector (GC/MS) or High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV).[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS has also been developed for the simultaneous determination of pyrimethanil and other fungicides in fruits and vegetables.[13]

  • Bovine Commodities: A GC/MS method is available for the determination of pyrimethanil and its metabolites, 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and 2-anilino-4,6-dimethylpyrimidin-5-ol, in milk and tissues. The metabolites are derivatized (methylated) before analysis.[1]

  • Soil and Water: An analytical method using LC/MS/MS has been developed for the determination of pyrimethanil and its metabolite AE F132593 (2-amino-4,6-dimethylpyrimidine) in soil and water.[12]

Visualizations

Metabolic and Degradation Pathways

Pyrimethanil_Metabolism_Degradation cluster_animal Animal Metabolism cluster_plant Plant Metabolism cluster_soil Soil Degradation (Biotic) cluster_water Aqueous Degradation Pyrimethanil_animal Pyrimethanil Hydroxylated Hydroxylated Derivatives (e.g., 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine, 2-anilino-4,6-dimethylpyrimidin-5-ol) Pyrimethanil_animal->Hydroxylated Oxidation Conjugates Glucuronide and Sulfate Conjugates Hydroxylated->Conjugates Conjugation Pyrimethanil_plant Pyrimethanil Hydroxylated_plant Hydroxylated Methyl Derivatives Pyrimethanil_plant->Hydroxylated_plant Hydroxylation Sugar_Conjugates Sugar Conjugates Hydroxylated_plant->Sugar_Conjugates Pyrimethanil_soil Pyrimethanil Amino_pyrimidine 2-amino-4,6-dimethylpyrimidine Pyrimethanil_soil->Amino_pyrimidine Cleavage Ring_Opening Benzoic acid, cis,cis-muconic acid Pyrimethanil_soil->Ring_Opening Hydroxy_pyrimidine 2-hydroxy-4,6-dimethylpyrimidine Amino_pyrimidine->Hydroxy_pyrimidine Hydrolysis Mineralization CO2, NH3 Hydroxy_pyrimidine->Mineralization Pyrimethanil_water Pyrimethanil Photoproducts Photodegradation Products Pyrimethanil_water->Photoproducts Photolysis

Caption: Overview of Pyrimethanil Metabolism and Degradation Pathways.

Experimental Workflow for Soil Degradation Analysis

Soil_Degradation_Workflow Soil_Sample Soil Sample Collection Fortification Fortification with Pyrimethanil Soil_Sample->Fortification Incubation Incubation (Controlled Conditions) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Cleanup Extract Clean-up Extraction->Cleanup Analysis LC-MS/MS or GC/MS Analysis Cleanup->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data

Caption: General Experimental Workflow for Soil Degradation Studies.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within pharmaceutical development and clinical research, achieving the utmost accuracy and precision is not just a goal; it is a necessity. This technical guide explores the fundamental principles, practical applications, and critical considerations for using deuterated internal standards in mass spectrometry-based bioanalysis. By offering a stable and predictable reference, these isotopically labeled compounds are crucial for mitigating the inherent variability of complex biological matrices and analytical systems, ensuring the generation of robust and reliable data.[1]

The Core Principle: Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[1][2] This slight increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process, from sample preparation to detection.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

  • Mitigation of Matrix Effects : Biological samples like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1][3]

  • Correction for Extraction Variability : The recovery of an analyte from a biological matrix can differ between samples.[1] A deuterated internal standard, added before extraction, experiences the same potential losses as the analyte, ensuring that the final calculated concentration is accurate.[1]

  • Compensation for Instrumental Drift : The performance of a mass spectrometer can fluctuate over time.[1] A deuterated internal standard provides a constant reference to normalize these variations, leading to improved reproducibility.[1][3]

  • Enhanced Accuracy and Precision : The near-identical chemical and physical properties of deuterated standards to their native counterparts ensure the most accurate correction for analytical variability, resulting in superior data quality.[4][5] This is reflected in improved accuracy and precision of quantitative measurements.[1]

  • Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[3][6] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards.[6]

Quantitative Performance: A Comparative Overview

The superiority of deuterated internal standards is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the benefits of using deuterated standards compared to non-deuterated (structural analog) internal standards or no internal standard at all.

Table 1: Comparison of Precision for Sirolimus Quantification

Internal Standard TypeAnalyte ConcentrationPrecision (%CV)
Deuterated Sirolimus (SIR-d3)Low2.7%
Deuterated Sirolimus (SIR-d3)Medium3.5%
Deuterated Sirolimus (SIR-d3)High5.7%
Structural Analog (DMR)Low7.6%
Structural Analog (DMR)Medium8.9%
Structural Analog (DMR)High9.7%
Data sourced from a study on immunosuppressive drug monitoring, demonstrating significantly better precision (lower %CV) with a deuterated internal standard across all concentration levels.[7]

Table 2: Recovery of Lapatinib from Cancer Patient Plasma

Internal Standard TypeNumber of DonorsRecovery RangeFold Variation
Non-isotope-labeled (Zileuton)629% - 70%2.4-fold
Non-isotope-labeled (Zileuton)6 (pre-treatment)16% - 56%3.5-fold
Isotope-labeled (Lapatinib-d3)Not ApplicableNot ApplicableNot Applicable
*The use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[7]

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification

Internal Standard TypeBias Compared to SIL-ISPerformance
Isotopically Labeled Structural IsomerExcellent agreementAcceptable
Structural Analog (with added methyl group)Excellent agreementAcceptable
Halogen-substituted Analogs (Cl and Br)Met criteriaAcceptable
Structural Analogs (with substituted amine moieties)≥15%Unacceptable
This table illustrates that while some structural analogs can perform acceptably, others can introduce significant bias, highlighting the reliability of using a stable isotope-labeled internal standard (SIL-IS).[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards.

This protocol provides a general framework for the analysis of a small molecule drug in human plasma.

  • Preparation of Stock and Working Solutions :

    • Analyte and Deuterated Standard Stock Solutions (1 mg/mL) : Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[2]

    • Intermediate and Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to construct the calibration curve.[2]

    • Internal Standard Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that yields a robust signal. This concentration should be kept consistent across all samples, calibrators, and quality controls.[2]

  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the deuterated internal standard working solution.[7]

    • Vortex briefly to mix.[7]

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample onto an appropriate LC column.

    • Develop a chromatographic method that ensures the analyte and deuterated internal standard co-elute.[2]

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[8]

  • Data Analysis :

    • Integrate the peak areas for the analyte and the deuterated internal standard.[7]

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).[7]

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[7]

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]

This experiment is crucial for validating the ability of the deuterated internal standard to compensate for matrix effects.

  • Objective : To assess the ability of the deuterated internal standard to compensate for matrix effects from different sources.[9]

  • Materials : Blank biological matrix from at least six different sources, analyte and deuterated internal standard stock solutions, and an LC-MS/MS system.[9]

  • Procedure :

    • Set 1 (Analyte and IS in neat solution) : Prepare solutions of the analyte at low and high concentrations and the internal standard in the reconstitution solvent.[4]

    • Set 2 (Post-extraction Spike) : Extract blank matrix from the six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.[4][9]

  • Data Analysis :

    • Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[4]

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[4][9]

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical advantages of using a deuterated internal standard, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Workflow for quantitative analysis using a deuterated internal standard.

G cluster_0 Analytical Variability cluster_1 Internal Standard Properties cluster_2 Compensation & Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) Deuterated Deuterated IS (Physicochemically Identical) Matrix->Deuterated Analog Structural Analog IS (Physicochemically Similar) Matrix->Analog Recovery Variable Extraction Recovery Recovery->Deuterated Recovery->Analog Instrument Instrumental Drift Instrument->Deuterated Instrument->Analog Compensate_D Effectively Compensates for All Variability Deuterated->Compensate_D Tracks Analyte Perfectly Compensate_A Partially Compensates for Variability Analog->Compensate_A Behavior May Differ Result_D Accurate & Precise Quantification Compensate_D->Result_D Result_A Potentially Inaccurate & Imprecise Quantification Compensate_A->Result_A

Logical comparison of deuterated vs. structural analog internal standards.

Critical Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

  • Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

  • Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2] Exchange can compromise the integrity of the analysis.[2]

  • Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[2] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "deuterium isotope effect".[2][10] Careful method development and validation are essential to identify and mitigate this risk.[2]

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis.[2] By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[2] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.[2] Their ability to maintain data integrity across instruments, laboratories, and timeframes makes them indispensable in modern analytical testing.[3]

References

4'-Hydroxy Pyrimethanil-d4 supplier and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical methods or for metabolism studies.

Compound Information and Supplier Overview

This compound is the deuterated form of 4'-Hydroxy Pyrimethanil, a metabolite of the anilinopyrimidine fungicide, Pyrimethanil. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

Molecular Formula: C₁₂H₉D₄N₃O

Molecular Weight: Approximately 219.28 g/mol

Commercial Suppliers and Purity

Several chemical suppliers offer this compound. The purity of the compound is a critical parameter for its use as an analytical standard. The following table summarizes publicly available information from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierCAS Number (labeled)Stated PurityAdditional Information
ANEXIB Chemicals 1794897-91-8>95%[1]Also lists unlabeled CAS: 81261-84-9.
Pharmaffiliates 1794897-91-8Not specifiedAppearance: Off-White Solid. Recommends storage at 2-8°C.[2]
MedchemExpress 1794897-91-8Not specifiedStates product is for research use only. A CoA is available upon request.[3]
CymitQuimica 1794897-91-8Not specifiedProvides chemical properties and notes it is a controlled product.[4]
CP Lab Safety 81261-84-9 (unlabeled)Not specifiedFor professional research use only.[5]

Experimental Protocols

Proposed Synthesis and Purification of this compound

Proposed Synthetic Scheme:

A potential synthetic route could involve the following key steps:

  • Synthesis of 4-Aminophenol-d4: This could be achieved through the reduction of 4-Nitrophenol-d4. The deuteration of the phenol ring can be accomplished by acid-catalyzed hydrogen-deuterium exchange of phenol in D₂O.

  • Condensation Reaction: The resulting 4-Aminophenol-d4 would then be condensed with 2-chloro-4,6-dimethylpyrimidine or a similar reactive pyrimidine species to form the this compound.

Purification:

Purification of the final product would be crucial to ensure high purity for its use as an analytical standard. A multi-step purification process is recommended:

  • Extraction: The reaction mixture would first be subjected to liquid-liquid extraction to remove inorganic salts and highly polar impurities.

  • Chromatography: Column chromatography, likely using silica gel, would be the primary purification step. A gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate and hexane) would be employed to separate the desired product from starting materials and by-products.

  • Recrystallization: The final step would involve recrystallization of the purified compound from a suitable solvent system to obtain a highly crystalline and pure solid.

Analytical Methodology: Quantification by UPLC-MS/MS

This compound is primarily used as an internal standard for the quantification of 4'-Hydroxy Pyrimethanil and the parent compound, Pyrimethanil, in various matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity.[6][7]

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[6][7]

  • Extraction: A homogenized sample (e.g., fruit, vegetable, or soil) is extracted with an organic solvent, typically acetonitrile.

  • Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the analytes into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.

UPLC-MS/MS Conditions (Representative):

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A reversed-phase column (e.g., C18) suitable for the separation of small molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (4'-Hydroxy Pyrimethanil) and the internal standard (this compound) are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4'-Hydroxy Pyrimethanil216.1[Specific to instrument tuning]
This compound220.1[Specific to instrument tuning]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_purification Purification Start Start Deuteration Deuteration of Phenol (e.g., with D2O, acid catalyst) Start->Deuteration Nitration Nitration of Phenol-d4 Deuteration->Nitration Reduction Reduction of 4-Nitrophenol-d4 to 4-Aminophenol-d4 Nitration->Reduction Condensation Condensation with 2-chloro-4,6-dimethylpyrimidine Reduction->Condensation Crude_Product Crude 4'-Hydroxy Pyrimethanil-d4 Condensation->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure 4'-Hydroxy Pyrimethanil-d4 Recrystallization->Pure_Product

Caption: Proposed Synthesis and Purification Workflow for this compound.

Experimental Workflow for UPLC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of Pyrimethanil and its metabolites using this compound as an internal standard.

Sample Sample Collection (e.g., Fruit, Vegetable, Soil) Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA) Extraction->Cleanup Spiking Internal Standard Spiking (this compound) Cleanup->Spiking Analysis UPLC-MS/MS Analysis Spiking->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Analytical Workflow for Quantification using this compound.

References

physical and chemical characteristics of 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy Pyrimethanil-d4 is the deuterated form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil. Due to its isotopic labeling, this compound serves as a critical internal standard for quantitative analysis in various matrices, enabling accurate detection and quantification of the parent compound and its metabolite in environmental and biological samples. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with insights into its analytical applications and the metabolic pathway of its parent compound.

Physical and Chemical Characteristics

PropertyThis compoundPyrimethanil (for comparison)
Chemical Name 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4N-(4,6-dimethylpyrimidin-2-yl)aniline
CAS Number 1794897-91-8[1]53112-28-0
Molecular Formula C12H9D4N3O[1]C12H13N3
Molecular Weight 219.28 g/mol [2][3][4][5]199.25 g/mol
Appearance Off-White Solid[1]Colorless crystals
Melting Point Data not available96.3 °C
Boiling Point Data not availableData not available
Solubility Data not availableIn water: 0.121 g/L at 25 °C. In organic solvents (at 20 °C): Acetone: 389 g/L, Ethyl acetate: 617 g/L, Methanol: 176 g/L, Methylene chloride: >1000 g/L, n-hexane: 23.7 g/L, Toluene: 412 g/L.

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in biological systems. The primary metabolic transformation involves the hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil. This metabolite is then often conjugated with glucuronic acid or sulfate before excretion. The deuteration on the phenyl ring of this compound makes it an ideal internal standard for tracking this metabolic process.

Pyrimethanil Metabolism Metabolic Pathway of Pyrimethanil Pyrimethanil Pyrimethanil Hydroxylation Hydroxylation (CYP450 enzymes) Pyrimethanil->Hydroxylation Hydroxy_Pyrimethanil 4'-Hydroxy Pyrimethanil Hydroxylation->Hydroxy_Pyrimethanil Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydroxy_Pyrimethanil->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available as it is a commercially available standard. However, analytical methods for the detection of Pyrimethanil and its metabolites have been described. The following is a generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using its deuterated analog as an internal standard.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly employed for the extraction of pesticide residues from food matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a known amount of this compound internal standard. Acetonitrile is added, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis.

2. Analytical Instrumentation

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the sensitive and selective quantification of 4'-Hydroxy Pyrimethanil.

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

    • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transitions of the parent ion to specific product ions for both the analyte and the deuterated internal standard.

Analytical Workflow Analytical Workflow for 4'-Hydroxy Pyrimethanil cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Salting_Out Salting_Out Extraction->Salting_Out dSPE dSPE Salting_Out->dSPE Final_Extract Final_Extract dSPE->Final_Extract LC_Separation LC_Separation Final_Extract->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using an internal standard.

Spectral Data

While specific spectra for this compound are typically provided in the Certificate of Analysis upon purchase, general spectral characteristics can be inferred.

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak at m/z 220.1, which is 4 mass units higher than the non-deuterated analog (m/z 216.1). Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +4 Da shift if they retain the deuterated phenyl ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the protons on the phenyl ring would be absent. In ¹³C NMR, the carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

  • Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the aromatic ring in the non-deuterated compound. Other characteristic peaks would include the O-H stretch of the hydroxyl group and vibrations associated with the pyrimidine ring.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists studying the environmental fate and toxicology of the fungicide Pyrimethanil. Its stable isotopic labeling ensures high accuracy in quantification studies. While some physical and chemical data require empirical determination, the information provided in this guide offers a solid foundation for its application in a research setting. The outlined experimental workflow provides a starting point for method development for the analysis of this important metabolite.

References

The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Isotope-Labeled Internal Standards (IL-IS) have emerged as the gold standard for achieving this, offering unparalleled reliability in techniques like liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of IL-IS, designed to equip researchers with the knowledge to implement these powerful tools effectively.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The core of quantitative analysis using IL-IS lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). An IL-IS is a version of the analyte of interest where one or more atoms have been substituted with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This subtle change in mass allows the IL-IS to be differentiated from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

By adding a known amount of the IL-IS to a sample at the earliest stage of analysis, it experiences the same processing and analytical variations as the target analyte. This includes losses during sample extraction, variability in instrument response, and matrix effects.[2][3] Because the IL-IS and the analyte behave almost identically, the ratio of their signals as measured by the mass spectrometer remains constant, regardless of these variations. This allows for highly accurate and precise quantification of the analyte.

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cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis cluster_correction Sample Biological Sample (Analyte) Add_IS Add Known Amount of IL-IS Sample->Add_IS Spiking Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS Detection LC->MS Quantification Quantification (Analyte/IL-IS Ratio) MS->Quantification Variability Experimental Variability (Loss, Matrix Effects) Affects Affects Both Analyte and IL-IS Equally Variability->Affects Ratio Analyte/IL-IS Ratio Remains Constant Affects->Ratio Accurate Accurate Quantification Ratio->Accurate

Caption: General workflow for quantitative analysis using an isotope-labeled internal standard.

Superiority over Analog Internal Standards

While structurally similar but non-isotopically labeled compounds (analog internal standards) can be used, IL-IS offer significant advantages, leading to improved data quality.[4][5] The near-identical physicochemical properties of an IL-IS to the analyte ensure they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[2] This is often not the case for analog standards, which can have different retention times and ionization efficiencies, leading to less accurate correction.

Quantitative Comparison of Internal Standard Performance

The following table summarizes data from a comparative study, highlighting the improved accuracy and precision achieved with an IL-IS versus an analog internal standard for the quantification of the immunosuppressant drug everolimus (B549166).[6]

ParameterIsotope-Labeled IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%
Comparison Slope (vs. reference method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

While both internal standards performed acceptably, the IL-IS demonstrated a slope closer to 1 in comparison with an independent reference method, indicating a more accurate quantification.[6] Another study on the anticancer drug Kahalalide F showed a statistically significant improvement in both accuracy and precision when switching from an analog to an IL-IS.[4][5]

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Analog IS 96.88.6
Isotope-Labeled IS 100.37.6

The mean bias closer to 100% and the lower standard deviation clearly demonstrate the superior performance of the IL-IS in this assay.[4]

Key Considerations for Isotope-Labeled Internal Standards

The effectiveness of an IL-IS is dependent on several factors that must be carefully considered during method development.

  • Isotopic Purity: The IL-IS should have a high degree of isotopic enrichment (typically >98%) and be free from contamination with the unlabeled analyte. The presence of the unlabeled analyte in the IL-IS solution can lead to an overestimation of the analyte's concentration in the sample.[1]

  • Stability of the Label: The isotopic label must be stable throughout the entire analytical process. Deuterium labels on exchangeable protons (e.g., on heteroatoms like oxygen or nitrogen) or in positions prone to chemical exchange can be lost, compromising the integrity of the standard.[7]

  • Mass Difference: The mass difference between the analyte and the IL-IS should be sufficient to prevent spectral overlap. A mass difference of at least 3 to 4 Da is generally recommended for small molecules.[2]

  • The Deuterium Isotope Effect: A potential drawback of using deuterium-labeled standards is the "isotope effect," which can cause a slight shift in chromatographic retention time between the deuterated and non-deuterated compounds.[8][9] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can affect the molecule's polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] If this shift is significant, the analyte and the IL-IS may experience different matrix effects, leading to inaccurate quantification.[8]

Quantitative Data on the Deuterium Isotope Effect

The following table presents data on the retention time shifts observed for deuterated compounds in reversed-phase liquid chromatography.

CompoundDeuterated AnalogRetention Time Shift (seconds)Reference
Dimethyl-labeled peptides (light vs. heavy)3[10]
OlanzapineOlanzapine-d3- (earlier elution)[11]
Des-methyl olanzapineDes-methyl olanzapine-d8- (earlier elution)[11]

While the absolute shift may be small, it can be significant relative to the peak width in high-efficiency separations.[10] Therefore, it is crucial to evaluate the co-elution of the analyte and the IL-IS during method validation. Carbon-13 or nitrogen-15 labeled standards are generally not susceptible to this isotope effect.[5]

Synthesis of Isotope-Labeled Internal Standards

The preparation of IL-IS can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

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cluster_hd Hydrogen/Deuterium Exchange cluster_denovo De Novo Chemical Synthesis Analyte Unlabeled Analyte Catalyst Catalyst (Acid, Base, or Metal) + Deuterated Solvent Analyte->Catalyst Deuterated_IS Deuterium-Labeled IS Catalyst->Deuterated_IS Building_Blocks Isotopically Labeled Building Blocks Synthesis Multi-step Organic Synthesis Building_Blocks->Synthesis Labeled_IS 13C, 15N, or D-Labeled IS Synthesis->Labeled_IS

Caption: Comparison of synthesis routes for isotope-labeled internal standards.

Hydrogen/Deuterium Exchange

This method involves the direct replacement of hydrogen atoms on the analyte molecule with deuterium. This is often achieved by exposing the analyte to a deuterated solvent in the presence of a catalyst (acid, base, or metal).[1] While often simpler and more cost-effective, H/D exchange offers less control over the position and number of deuterium labels and is limited to the production of deuterated standards.

De Novo Chemical Synthesis

This approach involves the complete chemical synthesis of the target molecule using isotopically labeled starting materials or reagents.[7] This method provides precise control over the location and number of isotopic labels and can be used to synthesize ¹³C, ¹⁵N, and deuterated standards.[12][13][14][15] Although more complex and expensive, de novo synthesis is often the preferred method for producing high-quality, stable IL-IS.

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving IL-IS.

General LC-MS Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for removing proteins from biological samples like plasma or serum.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the IL-IS working solution to the sample. The concentration of the IL-IS should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) (e.g., 300-400 µL), to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and remove the organic solvent.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is used to further clean up samples and can provide higher analyte concentration compared to protein precipitation.

  • Sample Pre-treatment and Spiking: Dilute the biological sample (e.g., 100 µL of plasma with 100 µL of water) and add the IL-IS.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 or a polymer-based sorbent) by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The analyte and IL-IS will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and IL-IS.

  • Elution: Elute the analyte and IL-IS from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase, as described in the protein precipitation protocol.

  • Analysis: Inject the sample into the LC-MS system.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics.

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cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Light_Culture Cell Population 1: Grow in 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) Incorporation Metabolic Incorporation of Labeled Amino Acids Light_Culture->Incorporation Heavy_Culture Cell Population 2: Grow in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) Heavy_Culture->Incorporation Treatment Apply Different Treatments to Cell Populations Incorporation->Treatment Combine Combine Cell Lysates Treatment->Combine Digest Protein Digestion (e.g., with Trypsin) Combine->Digest LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Quant Relative Quantification (Heavy/Light Peptide Ratios) LCMS->Quant

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells. One population is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).

    • The other population is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

    • Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[16]

  • Experimental Treatment: Apply the experimental conditions of interest (e.g., drug treatment vs. control) to the respective cell populations.

  • Cell Lysis and Protein Extraction: Lyse the cells from both populations and extract the proteins.

  • Sample Combination and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Digest the combined protein mixture into peptides, typically using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • For each peptide identified, the mass spectrometer will detect a pair of peaks corresponding to the "light" and "heavy" forms.

    • The ratio of the intensities of these peaks directly reflects the relative abundance of the protein from which the peptide was derived in the two cell populations.

Conclusion

Isotope-labeled internal standards are an indispensable tool for modern quantitative analysis, providing a robust and reliable means to correct for the inherent variability of analytical procedures. Their ability to mimic the behavior of the target analyte throughout the entire workflow, from sample preparation to detection, ensures the generation of high-quality, accurate, and precise data. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of IL-IS are crucial for the success of their quantitative studies and for meeting the stringent requirements of regulatory bodies. By carefully considering the choice of isotope, the stability of the label, and potential isotopic effects, the power of isotope dilution mass spectrometry can be fully harnessed to advance scientific discovery and drug development.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4'-Hydroxy Pyrimethanil-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxy Pyrimethanil-d4. 4'-Hydroxy Pyrimethanil is a major metabolite of Pyrimethanil, an anilinopyrimidine fungicide.[1][2] The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in sample processing. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, and are intended to serve as a comprehensive guide for researchers in agrochemical, environmental, and toxicological analysis.

Background

Pyrimethanil is a widely used fungicide that primarily acts by inhibiting the secretion of fungal enzymes essential for infection.[1][3] In biological systems, Pyrimethanil undergoes extensive metabolism, with aromatic hydroxylation being a key transformation pathway, leading to the formation of 4'-Hydroxy Pyrimethanil.[1][2][3] Monitoring the levels of this metabolite is essential for pharmacokinetic, toxicokinetic, and residue analysis studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis, ensuring high accuracy and precision.

Metabolic Pathway of Pyrimethanil

Pyrimethanil is metabolized in plants and animals primarily through oxidation. One of the major metabolic routes involves the hydroxylation of the phenyl ring to form 4'-Hydroxy Pyrimethanil. This metabolite can be further conjugated with glucuronic acid or sulfate before excretion.[1][2]

Pyrimethanil Pyrimethanil Hydroxylation Hydroxylation (Phase I Metabolism) Pyrimethanil->Hydroxylation Hydroxy_Pyrimethanil 4'-Hydroxy Pyrimethanil Hydroxylation->Hydroxy_Pyrimethanil Conjugation Conjugation (Phase II Metabolism) (Glucuronidation/Sulfation) Hydroxy_Pyrimethanil->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Figure 1: Simplified metabolic pathway of Pyrimethanil.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis. The following protocols are based on established methods for Pyrimethanil and its metabolites, adapted for this compound.

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including fruits, vegetables, and soil.[4][5][6]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing 900 mg MgSO₄ and 150 mg PSA. For matrices with high pigment content, GCB (graphitized carbon black) can be included, and for high-fat matrices, C18 can be added.

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 90:10 water:methanol with 5 mM ammonium formate and 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 × 150 mm, 1.8 µm)[7] or equivalent.
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid.[7][8]
Mobile Phase B Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.[7][8]
Flow Rate 0.2 - 0.4 mL/min.
Injection Volume 2 - 10 µL.
Column Temperature 30 - 40 °C.
Gradient Program An example gradient is provided in the table below. This should be optimized for the specific column and system.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

Mass Spectrometric Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact m/z transitions for this compound will depend on the specific deuteration pattern. Assuming a +4 Da shift from the native compound (C₁₂H₁₃N₃O, MW = 215.25), the deuterated form will have a molecular weight of approximately 219.28.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 5.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion for this compound will be the [M+H]⁺ ion. The exact m/z of the precursor and product ions must be determined by direct infusion of a standard solution. The following table provides hypothetical transitions for quantification and qualification, which should be empirically optimized.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
4'-Hydroxy Pyrimethanil216.1107.193.1To be optimized
This compound 220.1 111.1 97.1 To be optimized

Note: The m/z values for the deuterated standard are illustrative and need to be confirmed based on the actual mass of the labeled compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing Pyrimethanil and its metabolites, which can be used as a benchmark for the this compound method development.

ParameterTypical RangeReference
Limit of Detection (LOD) 0.1 - 0.4 µg/kg (ppb)
Limit of Quantification (LOQ) 0.4 - 1.5 µg/kg (ppb)
Linearity (r²) > 0.99[4]
Recovery 80 - 110%[4]
Relative Standard Deviation (RSD) < 15%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Sample Collection and Homogenization QuEChERS_Extraction QuEChERS Extraction (ACN, Salts) Sample_Collection->QuEChERS_Extraction dSPE_Cleanup Dispersive SPE Cleanup (PSA, MgSO4) QuEChERS_Extraction->dSPE_Cleanup Evaporation_Reconstitution Evaporation and Reconstitution dSPE_Cleanup->Evaporation_Reconstitution Filtration Filtration Evaporation_Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes: Quantification of Pyrimethanil in Food Samples Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food commodities to ensure consumer safety and compliance with regulatory limits. This document outlines a detailed protocol for the quantification of pyrimethanil in diverse food matrices using a robust and widely adopted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis with Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, pyrimethanil-d5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The methodology involves the extraction of pyrimethanil from a homogenized food sample using acetonitrile. The extract is then subjected to a partitioning step with the addition of salts to separate the organic phase from the aqueous phase. A subsequent clean-up step using dispersive solid-phase extraction (dSPE) is performed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, and the quantification of pyrimethanil is achieved by comparing the peak area ratio of the analyte to that of the internal standard (pyrimethanil-d5) against a calibration curve. The use of an internal standard is crucial for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][3]

Experimental Protocols

Materials and Reagents
  • Pyrimethanil (analytical standard, >98% purity)

  • Pyrimethanil-d5 (internal standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for highly pigmented samples)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of pyrimethanil and pyrimethanil-d5 into separate 10 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and bring to volume. These stock solutions should be stored at -20°C.

  • Intermediate Standard Solutions (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL pyrimethanil and pyrimethanil-d5 stock solutions into separate 10 mL volumetric flasks.

    • Dilute to volume with acetonitrile.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of calibration standards by serially diluting the 10 µg/mL pyrimethanil intermediate solution with a blank matrix extract to achieve concentrations ranging from, for example, 0.5 to 50 µg/kg.

    • Spike each calibration standard with the pyrimethanil-d5 intermediate solution to a constant final concentration (e.g., 20 µg/kg).

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the 10 µg/mL pyrimethanil-d5 intermediate solution with acetonitrile to obtain a 1 µg/mL spiking solution.

Sample Preparation (QuEChERS Method)
  • Homogenization:

    • Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a specific volume of the internal standard spiking solution (e.g., 20 µL of 1 µg/mL pyrimethanil-d5 to achieve a concentration of 20 µg/kg).

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for another minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of sorbents. The choice of sorbents depends on the food matrix (e.g., 150 mg MgSO₄ and 25 mg PSA for general fruits and vegetables; for pigmented samples, GCB may be added, and for fatty matrices, C18 is recommended).

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary depending on the concentration of pyrimethanil.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pyrimethanil: The precursor ion is typically [M+H]⁺ at m/z 200.2. Common product ions for quantification and confirmation are m/z 107.2 and 82.1.[4]

      • Pyrimethanil-d5: The precursor ion is [M+H]⁺ at m/z 205.2. The corresponding product ions would be shifted by 5 Da.

Data Presentation

The following tables summarize typical quantitative data for the analysis of pyrimethanil in various food samples using an internal standard.

Table 1: Method Validation Parameters for Pyrimethanil in Various Food Matrices

Food MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Apple0.0195.25.80.0010.003
0.198.74.2
Grapes0.0192.56.50.0010.005
0.196.13.9
Tomato0.0197.34.90.0020.005
0.1101.23.5
Cabbage0.0189.87.10.0020.006
0.193.45.3
Red Wine0.00198.53.10.00050.001
0.01102.12.5

Data compiled from representative literature values.[5][6]

Table 2: LC-MS/MS Parameters for Pyrimethanil and Pyrimethanil-d5

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Pyrimethanil200.2107.282.120
Pyrimethanil-d5205.2112.287.120

Collision energies are instrument-dependent and require optimization.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile + IS) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup dSPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition lcms->data quant Quantification data->quant report Final Report quant->report

Caption: Experimental workflow for pyrimethanil analysis.

internal_standard_logic cluster_process Analytical Process cluster_measurement Measurement & Calculation analyte Pyrimethanil matrix Food Matrix (Potential Interference) is Pyrimethanil-d5 (Internal Standard) ratio Calculate Peak Area Ratio (Analyte / IS) matrix->ratio Matrix effects and variations affect both analyte and IS similarly calibration Compare to Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

Caption: Logic of internal standard quantification.

References

Application Note: Determination of Pyrimethanil and its Metabolites in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the simultaneous determination of the fungicide pyrimethanil and its major metabolite, 2-amino-4,6-dimethylpyrimidine (AE F132593), in water samples. The method utilizes direct injection of water samples followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). This approach offers high selectivity and low detection limits, making it suitable for environmental monitoring and regulatory compliance.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants. Its presence and the formation of its metabolites in water bodies due to runoff and spray drift are of environmental concern. Therefore, a reliable and sensitive analytical method is crucial for monitoring their levels in aqueous matrices. This document provides a detailed protocol for the extraction, separation, and quantification of pyrimethanil and its primary metabolite in water.

Principle

Water samples are fortified with an isotopic internal standard and directly analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The separation of pyrimethanil and its metabolite is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (Optima Grade or equivalent).

  • Reagents: Ammonium formate, Formic acid.

  • Analytical Standards: Pyrimethanil (purity ≥ 99%), 2-amino-4,6-dimethylpyrimidine (AE F132593, purity ≥ 97.5%).

  • Internal Standard: Pyrimethanil-13C,15N2.

  • Apparatus: Standard laboratory glassware, vortex mixer, autosampler vials, LC-MS/MS system (e.g., Shimadzu Nexera X2 Modular UHPLC with Sciex® Triple Quad™ 6500 or equivalent).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve pyrimethanil and AE F132593 in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., acetonitrile/water).

  • Internal Standard Solution (5.000 µg/mL): Prepare a stock solution of Pyrimethanil-13C,15N2 in acetonitrile.[1][2]

Sample Preparation
  • Weigh 10 ± 0.10 g of the water sample into a glass culture tube.[1][3]

  • For recovery experiments, fortify the sample with the appropriate working standard solution.

  • Add 0.100 mL of the 5.000 µg/mL internal standard solution to the sample.[1]

  • Thoroughly mix the sample using a vortex mixer.[1]

  • Transfer an aliquot of the sample into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumental Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Phenomenex Kinetex XB-C18, 2.1 mm x 100 mm, 2.6 µm[3]
Column Temperature 50°C[3]
Mobile Phase A 1:9 (v/v) Methanol:Water with 10 mM ammonium formate and 0.12 mL/L formic acid[1][3]
Mobile Phase B 9:1 (v/v) Methanol:Water with 10 mM ammonium formate and 0.12 mL/L formic acid[1][3]
Flow Rate 0.3 mL/min (example, may vary)
Injection Volume 10 µL[3]
Gradient Elution See table below

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00 - 0.30955
1.00 - 2.50595
2.51 - 5.00955

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Monitoring Mode Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage Optimized for instrument
Gas Temperature Optimized for instrument
Gas Flow Optimized for instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Pyrimethanil200.15107.05182.1
AE F132593124.20107.0582.2

Data Presentation

Table 1: Quantitative Performance Data for the Analysis of Pyrimethanil and AE F132593 in Water.

AnalyteLOQ (ng/g or ppb)Fortification Level (ng/g)Mean Recovery (%)RSD (%)
Pyrimethanil0.5[1][3]0.570-120≤20
AE F1325930.5[1][3]0.570-120≤20

Data based on typical performance guidelines. Actual results may vary.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect Water Sample Fortification 2. Fortify with Internal Standard SampleCollection->Fortification Vortex 3. Vortex Mix Fortification->Vortex Transfer 4. Transfer to Vial Vortex->Transfer LCMS 5. LC-MS/MS Analysis Transfer->LCMS DataAcquisition 6. Data Acquisition (MRM) LCMS->DataAcquisition Quantification 7. Quantification DataAcquisition->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the analysis of pyrimethanil in water.

signaling_pathway cluster_parent Pyrimethanil cluster_metabolite Major Metabolite Pyrimethanil Pyrimethanil C12H13N3 Metabolite 2-amino-4,6-dimethylpyrimidine (AE F132593) C6H9N3 Pyrimethanil->Metabolite Metabolism in Water/Soil

Caption: Pyrimethanil and its major metabolite, AE F132593.

References

Application Note: High-Throughput Analysis of Pyrimethanil and its Metabolite in Food Matrices using 4'-Hydroxy Pyrimethanil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the fungicide pyrimethanil and its primary metabolite, 4'-hydroxy pyrimethanil, in various food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and procedural variability, a deuterated internal standard, 4'-Hydroxy Pyrimethanil-d4, is utilized. This method provides a reliable workflow for food safety laboratories, researchers, and drug development professionals involved in pesticide residue analysis.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide widely used to control a variety of fungal pathogens on fruits, vegetables, and other crops.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrimethanil in food products to protect consumer health. The analysis of pyrimethanil residues must often include its major metabolites, such as 4'-hydroxy pyrimethanil, to conduct a comprehensive risk assessment.[3]

Challenges in pesticide residue analysis often stem from the complexity of food matrices, which can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based detection.[4] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these issues.[5][6][7] These standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation, thereby providing superior accuracy and precision in quantification.[4][7]

This application note provides a detailed protocol for the extraction and analysis of pyrimethanil and 4'-hydroxy pyrimethanil from a representative food matrix (e.g., apples), using this compound as an internal standard. The described UHPLC-MS/MS method is highly sensitive and selective, making it suitable for routine monitoring and regulatory compliance testing.

Experimental Protocols

Materials and Reagents
  • Pyrimethanil analytical standard (≥98% purity)

  • 4'-Hydroxy Pyrimethanil analytical standard (≥98% purity)

  • This compound internal standard (≥95% purity)[8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • Deionized water (18.2 MΩ·cm)

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of pyrimethanil and 4'-hydroxy pyrimethanil in acetonitrile.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in acetonitrile.[9]

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing both pyrimethanil and 4'-hydroxy pyrimethanil by diluting the stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare the internal standard working solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with acetonitrile. A typical calibration range is 1 to 100 ng/mL. Fortify each calibration standard with the internal standard working solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS Method)

The following workflow diagram illustrates the sample preparation process.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10g of sample B 2. Add 10 mL Acetonitrile A->B C 3. Add Internal Standard (this compound) B->C D 4. Add QuEChERS Extraction Salts (MgSO4, NaCl) C->D E 5. Shake vigorously for 1 minute D->E F 6. Centrifuge at 4000 rpm for 5 minutes E->F G 7. Transfer 1 mL of supernatant (acetonitrile layer) F->G Collect supernatant H 8. Add to d-SPE tube (PSA, C18, MgSO4) G->H I 9. Vortex for 30 seconds H->I J 10. Centrifuge at 10000 rpm for 2 minutes I->J K 11. Filter supernatant through 0.22 µm filter J->K L 12. Transfer to autosampler vial for LC-MS/MS analysis K->L

Caption: QuEChERS Sample Preparation Workflow.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., apple) to a uniform consistency. For samples with high water content, cryogenic milling can be beneficial.[10][11]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with 100 µL of the 1 µg/mL internal standard working solution (this compound).

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.[10]

    • Centrifuge the tube at 4000 rpm for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing PSA, C18, and MgSO₄.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[12]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[12]

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 9.0 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data obtained from the method validation.

Table 1: MRM Transitions and Optimized Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyrimethanil 200.1107.125
4'-Hydroxy Pyrimethanil 216.1107.130
This compound (IS) 220.1111.130

Table 2: Method Performance Characteristics in Apple Matrix

CompoundLOD (µg/kg)LOQ (µg/kg)Linearity (R²)
Pyrimethanil 0.31.0>0.999
4'-Hydroxy Pyrimethanil 0.41.5>0.998

Table 3: Recovery and Precision Data in Apple Matrix

CompoundSpiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)
Pyrimethanil 295.24.8
1098.73.5
50101.52.1
4'-Hydroxy Pyrimethanil 292.86.2
1096.44.1
5099.23.3

Results and Discussion

The use of this compound as an internal standard is crucial for achieving accurate quantification. The deuterated standard co-elutes with the native 4'-hydroxy pyrimethanil, allowing for effective compensation of any variations during sample preparation and ionization in the MS source.

G cluster_process Analytical Process cluster_effects Potential Errors Analyte Analyte (4'-Hydroxy Pyrimethanil) Loss Extraction Loss Analyte->Loss Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix IS Internal Standard (this compound) IS->Loss IS->Matrix Result Accurate Quantification (Corrected Signal) IS->Result Correction Factor Loss->Result Matrix->Result

Caption: Role of the Deuterated Internal Standard.

The QuEChERS method provided excellent recoveries (ranging from 92.8% to 101.5%) and good precision (RSD < 7%) for both analytes at various spiking levels, demonstrating the effectiveness of the extraction and cleanup steps. The limits of quantification (LOQ) were well below the typical MRLs set by regulatory agencies, confirming the suitability of this method for routine monitoring.

Conclusion

This application note presents a validated UHPLC-MS/MS method for the determination of pyrimethanil and its metabolite, 4'-hydroxy pyrimethanil, in food samples. The integration of the QuEChERS sample preparation protocol with the use of a deuterated internal standard, this compound, ensures high accuracy, precision, and robustness. This method is fit for purpose in high-throughput laboratories conducting pesticide residue analysis for food safety and regulatory compliance.

References

Application Note: Quantitative Analysis of 4'-Hydroxy Pyrimethanil-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a widely used anilinopyrimidine fungicide in agriculture. Its primary metabolite, 4'-Hydroxy Pyrimethanil, is a key indicator of pyrimethanil exposure and metabolism. Accurate quantification of this metabolite is crucial for toxicological studies, environmental monitoring, and research in drug development. The use of a deuterated internal standard, 4'-Hydroxy Pyrimethanil-d4, is essential for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects, ion suppression, and instrumental variability.[1][2]

This application note provides a detailed protocol for the quantitative analysis of 4'-Hydroxy Pyrimethanil using this compound as an internal standard. The methodology encompasses sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for the extraction and cleanup of pesticide residues from a variety of matrices, particularly fruits and vegetables.[3]

Materials:

  • Homogenized sample (e.g., fruit or vegetable tissue)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate amount of the this compound internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific MRM transitions (precursor ion, product ion, and collision energy) for 4'-Hydroxy Pyrimethanil and its d4-labeled internal standard need to be optimized for the specific instrument being used. The predicted precursor ions ([M+H]⁺) are approximately m/z 216 for 4'-Hydroxy Pyrimethanil and m/z 220 for this compound.

Optimization of MRM Transitions:

  • Perform a full scan analysis of a standard solution of 4'-Hydroxy Pyrimethanil to confirm the mass of the precursor ion ([M+H]⁺).

  • Conduct a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two product ions for each analyte (one for quantification and one for qualification).

  • For each precursor-product ion pair, optimize the collision energy (CE) to obtain the maximum signal intensity.

  • Repeat this process for the this compound internal standard.

Table 2: Predicted and Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
4'-Hydroxy Pyrimethanil~216To be determinedTo be determinedTo be optimized
This compound~220To be determinedTo be determinedTo be optimized

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 3: Calibration and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
4'-Hydroxy Pyrimethanil0.5 - 200≥ 0.995

Table 4: Accuracy and Precision (at three concentration levels)

Spiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
1 (Low)85 - 115< 15
50 (Medium)90 - 110< 10
150 (High)90 - 110< 10

Table 5: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.4

Note: The quantitative data presented are representative and may vary depending on the matrix and instrumentation.

Workflow Diagram```dot

G Final_Extract Final_Extract LC_Separation LC_Separation Final_Extract->LC_Separation Data_Acquisition Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration

Caption: Logical relationship of analyte and internal standard in MRM analysis.

References

Application of 4'-Hydroxy Pyrimethanil-d4 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal pathogens on fruits, vegetables, and ornamentals.[1] Its widespread use necessitates robust and accurate analytical methods for monitoring its presence and that of its metabolites in environmental matrices to ensure environmental safety and regulatory compliance. 4'-Hydroxy Pyrimethanil is a major metabolite of Pyrimethanil. The deuterated analog, 4'-Hydroxy Pyrimethanil-d4, serves as an excellent internal standard for quantification in analytical methods, particularly those utilizing mass spectrometry.[2] Isotope-labeled internal standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements.[3][4] This document provides detailed application notes and protocols for the use of this compound in the environmental monitoring of Pyrimethanil and its metabolites in soil and water samples.

Principle

The fundamental principle behind the use of this compound is isotope dilution mass spectrometry (IDMS).[4] In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the environmental sample prior to extraction and analysis.[5] Because the labeled standard is chemically identical to the native analyte (4'-Hydroxy Pyrimethanil), it experiences the same losses during sample processing and ionization efficiencies in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for potential analytical errors.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and detection (LOD) for the analysis of Pyrimethanil and its metabolites in environmental samples, as established in various analytical methods.

Table 1: Limits of Quantification (LOQ) and Detection (LOD) in Environmental Samples

AnalyteMatrixLOQLODAnalytical MethodReference
PyrimethanilSoil5 ng/g (ppb)1.50 ppbHPLC/MS/MS[6]
AE F132593Soil5 ng/g (ppb)1.50 ppbHPLC/MS/MS[6]
PyrimethanilWater0.5 ng/g (ppb)0.250 ppbHPLC/MS/MS[6]
AE F132593Water0.5 ng/g (ppb)0.250 ppbHPLC/MS/MS[6]
PyrimethanilSoil0.01 ppmNot ReportedGC/MS[7]
AE F132593*Soil0.01 ppmNot ReportedGC/MS[7]
PyrimethanilWater0.05 µg/L0.02 µg/LHPLC-UV[8]

*AE F132593 is another major metabolite of Pyrimethanil.

Table 2: Recovery Data from Fortified Samples

MatrixAnalyteFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
WaterPyrimethanil0.5 ng/g (LOQ)70-120≤20
WaterAE F1325930.5 ng/g (LOQ)70-120≤20
CherriesPyrimethanil0.01 mg/kg944
CherriesPyrimethanil0.1 mg/kg924
CherriesPyrimethanil2 mg/kg926

Experimental Protocols

Protocol 1: Analysis of Pyrimethanil and Metabolites in Soil Samples

This protocol is adapted from established methods for the analysis of Pyrimethanil and its metabolites in soil.[5][6][7]

1. Materials and Reagents

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Pyrimethanil and 4'-Hydroxy Pyrimethanil analytical standards

  • Acetonitrile (ACN), Optima Grade

  • Methanol (MeOH), Optima Grade

  • Water, Optima Grade

  • Ammonium formate

  • Formic acid

  • Cellulose soxhlet extraction thimbles

  • Glass wool

  • Soxhlet extraction apparatus

  • Rotary evaporator or TurboVap

  • LC-MS/MS system with electrospray ionization (ESI)

2. Sample Preparation and Extraction

  • Weigh 10-20 g of a homogenized soil sample into a cellulose soxhlet extraction thimble.[5][7]

  • Spike the sample with a known amount of this compound internal standard solution.

  • For recovery experiments, fortify control samples with known concentrations of Pyrimethanil and its metabolites.[7]

  • Plug the top of the thimble with glass wool.[7]

  • Assemble the Soxhlet apparatus with a 250 mL boiling flask containing 125-250 mL of 9:1 (v/v) acetonitrile/water.[5][7]

  • Reflux the sample for 6 hours.[6][7]

  • Allow the apparatus to cool and rinse the condenser with acetonitrile, collecting the rinsate in the boiling flask.[5]

  • Transfer an aliquot of the extract to a culture tube and evaporate to near dryness at 45-50°C.[6]

  • Reconstitute the residue in a suitable solvent (e.g., 1.0 mL of water) for LC-MS/MS analysis.[6]

3. Instrumental Analysis (LC-MS/MS)

  • LC Column: Phenomenex Kinetex XB-C18, 100mm x 2.1mm, 2.6 µm or equivalent[5]

  • Mobile Phase A: 1:9 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid[5]

  • Mobile Phase B: 9:1 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid[5]

  • Gradient: A typical gradient would involve starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Injection Volume: 4 µL for soil extracts[9]

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and the internal standard for quantification and confirmation.

Protocol 2: Analysis of Pyrimethanil and Metabolites in Water Samples

This protocol is adapted from established methods for the analysis of Pyrimethanil in water.[5][6][8]

1. Materials and Reagents

  • This compound internal standard solution

  • Pyrimethanil and 4'-Hydroxy Pyrimethanil analytical standards

  • Methanol (MeOH), Optima Grade

  • Water, Optima Grade

  • Ammonium formate

  • Formic acid

  • LC-MS/MS system with ESI

2. Sample Preparation

  • Weigh 10 g of the water sample into a glass culture tube.[5]

  • Add a known amount of the this compound internal standard solution.[5]

  • For recovery experiments, fortify control samples with known concentrations of Pyrimethanil and its metabolites.[5]

  • Vortex the sample to mix thoroughly.[5]

  • Transfer an aliquot of the sample directly into an HPLC vial for analysis.[5]

3. Instrumental Analysis (LC-MS/MS)

  • LC Column: Phenomenex Kinetex XB-C18, 100mm x 2.1mm, 2.6 µm or equivalent[5]

  • Mobile Phase A: 1:9 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid[5]

  • Mobile Phase B: 9:1 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid[5]

  • Gradient: Similar to the soil protocol, a gradient elution is typically used.

  • Injection Volume: 10 µL for water samples[6]

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor specific MRM transitions for each analyte and the internal standard.

Visualizations

Soil_Sample_Workflow Sample 1. Soil Sample (10-20g) Spike 2. Spike with This compound Sample->Spike Extraction 3. Soxhlet Extraction (ACN/Water, 6h) Spike->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the analysis of Pyrimethanil in soil samples.

Water_Sample_Workflow Sample 1. Water Sample (10g) Spike 2. Spike with This compound Sample->Spike Vortex 3. Vortex Spike->Vortex Analysis 4. Direct LC-MS/MS Analysis Vortex->Analysis

Caption: Workflow for the analysis of Pyrimethanil in water samples.

Isotope_Dilution_Principle Sample Environmental Sample (Unknown Analyte Conc.) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Processing Sample Preparation (Extraction, Cleanup) Spike->Processing Analysis LC-MS/MS Analysis Processing->Analysis Ratio Measure Ratio of Analyte to Internal Standard Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Note: Determination of Pyrimethanil in Wine Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of pyrimethanil, a widely used fungicide, in red and white wine samples. The method utilizes an isotope dilution technique coupled with ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) to ensure high accuracy and mitigate matrix effects. A simple and effective sample preparation procedure based on acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup is employed. The method has been validated demonstrating excellent linearity, recovery, and precision, making it suitable for routine monitoring of pyrimethanil residues in wine to ensure consumer safety and regulatory compliance.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide extensively used in viticulture to control gray mold (Botrytis cinerea). Its potential presence in wine raises concerns for consumer health, necessitating reliable and sensitive analytical methods for its detection and quantification. Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled analog of the analyte as an internal standard. This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response. This application note describes a validated method for the determination of pyrimethanil in wine using pyrimethanil-D5 as an internal standard, followed by UPLC-HRMS analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Hexane (pesticide residue grade), Ethyl Acetate (pesticide residue grade), Methanol (LC-MS grade)

  • Reagents: N-propyl ethylene diamine (PSA), C18 powder, Florisil cartridges

  • Standards: Pyrimethanil analytical standard (>97% purity), Pyrimethanil-D5 internal standard

  • Water: Deionized water

  • Wine Samples: Red and white wine

Standard Solution Preparation

A stock solution of pyrimethanil is prepared by dissolving approximately 20 mg of the analytical standard in 20 ml of acetonitrile.[1] Working standard solutions are then prepared by serial dilution of the stock solution. Similarly, a stock solution of the pyrimethanil-D5 internal standard is prepared and used to fortify samples and standards.

Sample Preparation

The sample preparation procedure involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.

  • Extraction:

    • Pipette 10 mL of the wine sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of pyrimethanil-D5 internal standard solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the acetonitrile supernatant.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the acetonitrile extract to a 15 mL centrifuge tube containing a mixture of N-propyl ethylene diamine (PSA) and C18 powder.[2]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for UPLC-HRMS analysis.[2]

An alternative sample preparation method involves solid-phase extraction (SPE) using a C18 cartridge for extraction and a Florisil cartridge for cleanup.[1]

Instrumental Analysis: UPLC-HRMS
  • Chromatographic System: Ultra-high performance liquid chromatograph.

  • Column: A BEH C18 column is used for separation.[2]

  • Mobile Phase: A gradient elution program with methanol and water is typically employed.

  • Mass Spectrometer: A high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

  • Acquisition Mode: Qualitative and quantitative analyses are performed using full scan/data-dependent MS/MS (ddms2) and targeted selective ion monitoring (tSIM) modes, respectively.[2]

Quantitative Data Summary

The performance of the method was evaluated based on several key validation parameters, which are summarized in the table below.

ParameterResultReference
Linearity Range0.5 - 50 µg/kg[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.5 µg/kg[2]
Limit of Quantification (LOQ)1.0 µg/kg[2]
Average Recovery85.4% - 117.9%[2]
Relative Standard Deviation (RSD)0.5% - 6.1%[2]

Experimental Workflow

The overall experimental workflow for the determination of pyrimethanil in wine is illustrated in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Wine Sample Collection Spike Spiking with Pyrimethanil-D5 Internal Standard Sample->Spike 10 mL Extraction Acetonitrile Extraction Spike->Extraction 10 mL Acetonitrile Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup UPLC UPLC Separation (BEH C18 Column) Cleanup->UPLC Filtered Extract HRMS HRMS Detection (tSIM/ddms2) UPLC->HRMS Quant Quantification using Isotope Dilution HRMS->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for pyrimethanil determination in wine.

Conclusion

The described method utilizing isotope dilution UPLC-HRMS provides a highly effective and reliable approach for the determination of pyrimethanil in wine. The simple sample preparation procedure and the accuracy afforded by the use of an isotopically labeled internal standard make this method well-suited for high-throughput routine analysis in food safety and quality control laboratories. The validation data demonstrates that the method is sensitive, precise, and accurate for the quantification of pyrimethanil residues at levels relevant to regulatory limits.

References

Application Note: High-Throughput Quantification of 4'-Hydroxy Pyrimethanil in Biological Matrices using a Validated UPLC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 4'-Hydroxy Pyrimethanil, a major metabolite of the fungicide Pyrimethanil. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 4'-Hydroxy Pyrimethanil-d4, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of 4'-Hydroxy Pyrimethanil concentrations.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide widely used in agriculture.[1] Its metabolite, 4'-Hydroxy Pyrimethanil, is a key indicator of exposure and metabolic activity. Accurate quantification of this metabolite in biological matrices is crucial for toxicological and environmental monitoring studies.[2] UPLC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and throughput.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[4] A SIL-IS co-elutes with the analyte and exhibits identical ionization and extraction behavior, effectively compensating for variability in sample preparation and matrix effects, leading to more reliable and reproducible data.[4][5]

Experimental

Materials and Reagents
  • 4'-Hydroxy Pyrimethanil (Reference Standard)

  • This compound (Internal Standard)[6][7][8][9][10]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Physicochemical Properties of this compound
PropertyValue
Synonyms 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4[6][8]
Molecular Formula C₁₂H₉D₄N₃O[6][7][9]
Molecular Weight 219.28 g/mol [6][7][9]
CAS Number 1794897-91-8[6][8]
Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of 4'-Hydroxy Pyrimethanil and its deuterated internal standard from biological matrices.

  • Spiking: To 100 µL of the biological sample (blank, calibration standard, or study sample), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Development

The following parameters provide a starting point for method development and can be further optimized for specific instrumentation and matrices.

UPLC Parameters

ParameterRecommended Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Recommended UPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

MS/MS Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4'-Hydroxy Pyrimethanil216.1107.13020
This compound220.1111.13020

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification G UPLC UPLC System Autosampler Pump Column Oven UPLC:p1->UPLC:p2 UPLC:p2->UPLC:p3 MS Tandem Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector UPLC:p3->MS:is MS:is->MS:q1 MS:q1->MS:cc MS:cc->MS:q3 MS:q3->MS:d DataSystem Data System Data Acquisition Data Processing MS:d->DataSystem:da DataSystem:da->DataSystem:dp

References

Application Notes and Protocols for the Use of 4'-Hydroxy Pyrimethanil-d4 in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4'-Hydroxy Pyrimethanil-d4 as an internal standard in the metabolic fate studies of the fungicide Pyrimethanil. This document includes detailed experimental protocols, data presentation guidelines, and visual diagrams to facilitate the design and execution of such studies.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide widely used in agriculture.[1][2][3] Understanding its metabolic fate in biological systems is crucial for assessing its potential human health and environmental impacts. The primary metabolite of Pyrimethanil is 4'-Hydroxy Pyrimethanil, which is formed through aromatic oxidation.[2] In metabolic studies, particularly those employing quantitative techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification. This compound, a deuterated analog of the primary metabolite, serves as an ideal internal standard for this purpose. Its use compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[4]

Application: Quantitative Bioanalysis

This compound is primarily used as an internal standard for the quantification of 4'-Hydroxy Pyrimethanil in various biological matrices, including urine and plasma. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for its distinction by a mass spectrometer.

Metabolic Pathway of Pyrimethanil

The metabolism of Pyrimethanil in humans is extensive.[1] After oral administration, it is well-absorbed and rapidly metabolized. The major metabolic pathway involves the hydroxylation of the phenyl ring to form 4'-Hydroxy Pyrimethanil. This metabolite is then further conjugated with glucuronic acid and sulfate before excretion, primarily in the urine.[1][2]

Pyrimethanil Metabolic Pathway Pyrimethanil Pyrimethanil Hydroxylation Phase I: Aromatic Hydroxylation (CYP450 Enzymes) Pyrimethanil->Hydroxylation Metabolite 4'-Hydroxy Pyrimethanil Hydroxylation->Metabolite Conjugation Phase II: Conjugation Metabolite->Conjugation Glucuronide 4'-Hydroxy Pyrimethanil-Glucuronide Conjugation->Glucuronide Sulfate 4'-Hydroxy Pyrimethanil-Sulfate Conjugation->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Pyrimethanil Metabolic Pathway

Quantitative Data Summary

The following table summarizes key quantitative data from a human metabolic fate study of Pyrimethanil.

ParameterOral ExposureDermal ExposureReference
Elimination Half-Life (Rapid Phase) 3-5 hours8 hours[1]
Elimination Half-Life (Slow Phase) 15 hours20-30 hours[1]
Recovery of 4'-Hydroxy Pyrimethanil in Urine ~80% of dose9.4% - 19% of dose[1]
Limit of Detection (LOD) in Urine 0.1 ng/mL0.1 ng/mL[1]
Limit of Quantification (LOQ) in Urine 0.4 ng/mL0.4 ng/mL[1]

Experimental Protocols

A generalized experimental workflow for a metabolic fate study of Pyrimethanil using this compound as an internal standard is presented below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Biological Sample Collection (e.g., Urine, Plasma) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking Extraction 3. Analyte Extraction (e.g., LLE, SPE, QuEChERS) Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation Injection 5. Injection into LC-MS/MS Evaporation->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Internal Standard Calibration Integration->Quantification Reporting 10. Data Reporting and Analysis Quantification->Reporting

General Experimental Workflow
Detailed Protocol: Quantification of 4'-Hydroxy Pyrimethanil in Human Urine by LC-MS/MS

This protocol is a representative method based on established procedures for the analysis of pesticide metabolites in biological fluids.

1. Materials and Reagents

  • 4'-Hydroxy Pyrimethanil analytical standard

  • This compound internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human urine samples (blank and study samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Prepare stock solutions of 4'-Hydroxy Pyrimethanil and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol/water (50:50, v/v).

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • Add β-glucuronidase/sulfatase solution to the urine sample.

    • Incubate at 37°C for 4 hours to deconjugate the metabolites.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 4'-Hydroxy Pyrimethanil: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • This compound: Precursor ion+4 > Product ion 1, Precursor ion+4 > Product ion 2

    • Optimize collision energies and other MS parameters for maximum sensitivity.

5. Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 4'-Hydroxy Pyrimethanil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of Pyrimethanil metabolism. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct accurate and reproducible metabolic fate studies, contributing to a better understanding of the toxicokinetics and safety profile of this widely used fungicide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the most common problems encountered with deuterated internal standards in mass spectrometry?

The most frequent challenges include:

  • Poor or Inconsistent Recovery: The deuterated internal standard (IS) is not efficiently recovered during sample preparation.

  • Chromatographic Separation (Isotope Effect): The deuterated IS and the analyte have different retention times.[1]

  • Inaccurate Quantification: Results are not consistent or accurate despite using a deuterated IS.[1]

  • Isotopic Exchange: The deuterium atoms on the IS are replaced by hydrogen atoms from the sample or solvent.[2][3]

  • In-source Fragmentation: The deuterated IS fragments within the ion source of the mass spectrometer.[4]

  • Purity Issues: The deuterated IS is contaminated with the unlabeled analyte.[5]

  • Differential Matrix Effects: The analyte and the IS are affected differently by components in the sample matrix.[1][6]

Recovery & Reproducibility

Q2: My deuterated internal standard shows poor and inconsistent recovery after solid-phase extraction (SPE). What are the likely causes and how can I troubleshoot this?

Poor recovery in SPE can stem from several factors. A systematic approach is key to identifying the issue.

Potential Causes & Solutions:

  • Improper Sorbent Conditioning/Equilibration: The sorbent may not be correctly wetted, leading to inconsistent interactions. Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to your sample.[7]

  • Sample Solvent Too Strong: If the sample is dissolved in a solvent that is too strong, the IS may not be retained on the sorbent. Dilute the sample in a weaker solvent before loading.[7]

  • Incorrect pH: The pH of the sample can affect the ionization state of the IS, impacting its retention on the sorbent. Adjust the sample pH to ensure the IS is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.[7]

  • Flow Rate Too High: A high flow rate during sample loading can prevent efficient binding of the IS to the sorbent. Decrease the loading flow rate.[7]

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the IS from the sorbent. Increase the strength of the elution solvent.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting start Poor IS Recovery in SPE check_fractions Collect and analyze fractions from each SPE step (load, wash, elute) start->check_fractions in_load IS found in loading fraction? check_fractions->in_load in_wash IS found in wash fraction? in_load->in_wash No troubleshoot_load Binding issue: - Check sorbent conditioning - Decrease sample solvent strength - Adjust sample pH - Decrease flow rate - Check for column overload in_load->troubleshoot_load Yes not_eluted IS not found in any fraction? in_wash->not_eluted No troubleshoot_wash Premature elution: - Decrease wash solvent strength - Ensure correct pH is maintained in_wash->troubleshoot_wash Yes troubleshoot_elution Strong retention: - Increase elution solvent strength - Use a stronger elution solvent not_eluted->troubleshoot_elution Yes end Improved IS Recovery troubleshoot_load->end troubleshoot_wash->end troubleshoot_elution->end

Troubleshooting workflow for poor SPE recovery.
Chromatography

Q3: My deuterated internal standard elutes at a different retention time than my analyte. Why does this happen and how can I fix it?

This phenomenon is known as the chromatographic isotope effect and is due to the slight differences in physicochemical properties between the deuterated and non-deuterated compounds.[4] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute earlier.[1]

Solutions:

  • Adjust Chromatographic Conditions:

    • Gradient Slope: A shallower gradient can help to improve co-elution. Start with a scouting gradient (e.g., 5-95% organic phase over 20 minutes) to identify the elution window of your analyte and IS. Then, create a shallower gradient around this window.[8]

    • Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity and improve co-elution.

  • Use a Different Column: A column with a different stationary phase chemistry or lower resolution may reduce the separation between the analyte and IS.[1]

  • Consider a Different Isotope-Labeled Standard: If available, a ¹³C-labeled internal standard is less likely to exhibit a significant chromatographic shift.[9]

Quantitative Data on Isotope Effects

AnalyteDeuteration LevelChromatographic ModeRetention Time Shift (Analyte - IS)
Testosteroned3Reversed-Phase~0.05 min
Morphined3Reversed-Phase~0.1 min
Diazepamd5Reversed-Phase~0.2 min

Note: These are typical values and can vary depending on the specific chromatographic conditions.

Quantification & Accuracy

Q4: My quantitative results are inaccurate and inconsistent, even with a deuterated internal standard. What are the potential causes?

Inaccurate quantification can arise from several issues. A systematic investigation is necessary to pinpoint the root cause.

Troubleshooting Workflow for Inaccurate Quantification

Inaccurate_Quantification start Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Assess IS Purity check_coelution->check_purity Yes adjust_chrom Adjust Chromatography: - Modify gradient - Change mobile phase check_coelution->adjust_chrom No check_exchange Investigate Isotopic Exchange check_purity->check_exchange Yes new_is Source New, High-Purity IS check_purity->new_is No check_matrix Evaluate Differential Matrix Effects check_exchange->check_matrix No stabilize_is Stabilize IS: - Adjust pH - Control temperature - Use aprotic solvents check_exchange->stabilize_is Yes improve_cleanup Improve Sample Cleanup: - Use a more selective extraction method (e.g., SPE) - Dilute sample check_matrix->improve_cleanup Yes end Accurate Quantification check_matrix->end No adjust_chrom->end new_is->end stabilize_is->end improve_cleanup->end

Troubleshooting inaccurate quantitative results.
Isotopic Exchange

Q5: How can I determine if my deuterated internal standard is undergoing isotopic exchange, and how can I prevent it?

Isotopic exchange occurs when deuterium atoms are replaced by hydrogen atoms from the surrounding environment.[2][3] This is more likely to happen if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or on a carbon adjacent to a carbonyl group.[3]

Detection:

  • Analyze a blank sample spiked only with the deuterated IS. The appearance of a signal at the mass of the unlabeled analyte indicates isotopic exchange.[1]

Prevention:

  • pH Control: The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3).[3] Avoid strongly acidic or basic conditions.[2]

  • Temperature Control: Keep samples and standards cool, as higher temperatures accelerate exchange.[3]

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) whenever possible. If aqueous solutions are necessary, consider using D₂O-based buffers.[3]

  • Label Position: Choose a deuterated standard with labels on stable positions, such as aromatic or aliphatic carbons.[10]

In-Source Fragmentation & Purity

Q6: I'm observing in-source fragmentation of my deuterated internal standard. How can I minimize this?

In-source fragmentation is the breakdown of the IS within the ion source before it reaches the mass analyzer.[11]

Solutions:

  • Optimize Source Parameters:

    • Cone Voltage/Fragmentor Voltage: This is a key parameter. Gradually decrease the cone voltage and monitor the signal of the precursor ion versus the fragment ions to find the optimal setting that minimizes fragmentation.[4][11]

    • Source Temperature: Higher temperatures can promote fragmentation. Optimize the source temperature to ensure efficient desolvation without causing thermal degradation of the IS.[11]

Q7: How can I check the purity of my deuterated internal standard?

The purity of your deuterated IS is critical for accurate quantification.

Experimental Protocol: Assessing Isotopic Purity

  • Prepare a solution of the deuterated internal standard in a suitable solvent.

  • Acquire a full-scan mass spectrum of the solution using a high-resolution mass spectrometer.

  • Examine the isotopic distribution of the molecular ion. The relative abundance of the desired deuterated species compared to the unlabeled and partially deuterated species will determine the isotopic purity.[12]

Acceptable Isotopic Purity Levels

ApplicationRecommended Isotopic Purity
Regulated Bioanalysis (FDA/EMA)≥ 98%
Research & Development≥ 95%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol uses the post-extraction addition method to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the analyte and internal standard into the final extract.[13]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[13]

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = ((Peak Area of Set B) / (Peak Area of Set A)) - 1) * 100

    • Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B)) * 100

A matrix effect value close to zero indicates minimal ion suppression or enhancement. A recovery value close to 100% indicates an efficient extraction process.

Protocol 2: Step-by-Step HPLC Gradient Optimization for Co-elution
  • Initial Scouting Run:

    • Perform a fast, broad gradient (e.g., 5% to 95% organic solvent in 10-15 minutes). This will determine the approximate retention times of the analyte and the deuterated internal standard.

  • Narrow the Gradient Range:

    • Based on the scouting run, narrow the gradient to bracket the elution of the compounds of interest. For example, if they elute between 40% and 60% organic, set your new gradient to run from 30% to 70%.

  • Decrease the Gradient Slope:

    • Increase the gradient time over the narrowed range to decrease the slope (e.g., run the 30% to 70% organic gradient over 20 minutes instead of 10). A shallower gradient provides more time for the analyte and IS to interact with the stationary phase, which can improve co-elution.[8]

  • Introduce an Isocratic Hold:

    • If a small separation still exists, try introducing a short isocratic hold at a solvent composition just before the elution of the pair.

  • Evaluate and Repeat:

    • Assess the co-elution after each adjustment. Repeat the process of refining the gradient until optimal co-elution is achieved.

References

Technical Support Center: Mitigating Matrix Effects with 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 4'-Hydroxy Pyrimethanil-d4 as an internal standard in your experiments, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled form of 4'-Hydroxy Pyrimethanil, which is a metabolite of the fungicide Pyrimethanil. It is used as an internal standard (IS) in quantitative analysis, primarily with LC-MS/MS.[1][2] In this role, a known amount is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because it is chemically and structurally almost identical to the analyte of interest (4'-Hydroxy Pyrimethanil), it is expected to behave similarly during sample extraction, cleanup, and analysis. This includes experiencing similar losses during sample preparation and similar ionization effects in the mass spectrometer. By using the ratio of the analyte signal to the internal standard signal for quantification, variations in the analytical process can be corrected, leading to more accurate and precise results.

Q2: What are matrix effects and how can they impact my analytical results?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][4] This can manifest as:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to an underestimation of its concentration.

  • Ion Enhancement: An increase in the analyte's signal intensity, leading to an overestimation of its concentration.

These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. In complex matrices such as fruits, vegetables, or biological fluids, components like salts, sugars, lipids, and pigments are common causes of matrix effects.

Q3: How does this compound help in mitigating matrix effects?

A3: A well-chosen stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. Since the deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate quantification of the analyte.

Q4: What are the ideal characteristics of a deuterated internal standard like this compound?

A4: For optimal performance, a deuterated internal standard should have:

  • High Isotopic Purity (Enrichment): Typically ≥98%, to minimize the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.

  • Sufficient Mass Difference: The mass difference between the deuterated internal standard and the analyte should be large enough to prevent isotopic crosstalk but not so large that it significantly alters the chromatographic behavior. A mass shift of 4 Da for this compound is generally sufficient.

  • Label Stability: The deuterium atoms should be on chemically stable positions of the molecule (e.g., an aromatic ring) to prevent exchange with hydrogen atoms from the solvent or matrix.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound to mitigate matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/internal standard area ratio. Inconsistent sample preparation.Ensure precise and consistent addition of the internal standard to all samples, standards, and QCs. Use calibrated pipettes.
Variable matrix effects across different samples.While the IS should compensate for this, extreme variations can be problematic. Consider additional sample cleanup steps (e.g., solid-phase extraction) to reduce the concentration of interfering matrix components.
Instrument instability.Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer source conditions.
Analyte and internal standard do not co-elute perfectly. Isotope effect.A slight chromatographic shift between the analyte and the deuterated internal standard can occur. If this shift is significant and leads to differential matrix effects, optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or try a different column) to improve co-elution.
Column degradation.A contaminated or old analytical column can affect the separation. Replace the column and implement a regular column washing protocol.
Low or no signal for the internal standard. Incorrect preparation of the IS working solution.Verify the concentration and solvent of the internal standard working solution.
Degradation of the internal standard.Prepare fresh internal standard solutions and store them under appropriate conditions (e.g., protected from light, at a low temperature).
Mass spectrometer settings are not optimized for the IS.Infuse the internal standard solution directly into the mass spectrometer to optimize the precursor and product ion m/z values, collision energy, and other MS parameters.
Evidence of matrix effect despite using an internal standard. Severe ion suppression affecting both analyte and IS.Even with an internal standard, extreme matrix effects can suppress the signal of both the analyte and the IS to a level below the limit of quantification. In such cases, improve the sample cleanup procedure or dilute the sample extract.
Differential matrix effects.If the analyte and IS do not co-elute perfectly, they may elute into regions with different degrees of ion suppression. Optimize chromatography for better co-elution.

Quantitative Data Summary

The following table summarizes typical recovery data for the analysis of Pyrimethanil (the parent compound of 4'-Hydroxy Pyrimethanil) in various fruit and vegetable matrices using a QuEChERS extraction and LC-MS/MS.[1] This data is representative of the performance that can be expected when using a validated method with an appropriate internal standard like this compound.

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
Apple 0.00295.38.2
0.0198.75.6
0.05101.24.1
0.20103.53.5
2.0105.12.8
Peach 0.00292.19.5
0.0196.46.8
0.0599.84.9
0.20102.33.1
2.0104.62.2
Cabbage 0.00288.711.3
0.0193.58.1
0.0597.25.7
0.20100.14.3
2.0102.43.7
Tomato 0.00290.510.1
0.0194.87.5
0.0598.65.2
0.20101.73.9
2.0103.93.1

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline for the extraction of 4-hydroxypyrimethanil from fruit and vegetable matrices.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Dilute with an appropriate solvent (e.g., mobile phase) if necessary.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of 4-hydroxypyrimethanil and its deuterated internal standard. Method optimization is recommended for your specific instrumentation and application.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - requires optimization):

      • 4-Hydroxypyrimethanil: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and source temperature according to the instrument manufacturer's recommendations.

    • Collision Energy (CE) and other compound-dependent parameters: Optimize for each MRM transition by infusing a standard solution of the analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start 1. Homogenized Sample (e.g., 10g of fruit) spike 2. Spike with This compound start->spike Add IS extract 3. QuEChERS Extraction (Acetonitrile + Salts) spike->extract Extract cleanup 4. d-SPE Cleanup (Supernatant + Sorbent) extract->cleanup Clean final_extract 5. Final Extract cleanup->final_extract Centrifuge lcms 6. LC-MS/MS Analysis final_extract->lcms Inject data 7. Data Processing (Analyte/IS Ratio) lcms->data Acquire Data result 8. Final Concentration data->result Calculate

Caption: A typical experimental workflow for the analysis of 4-hydroxypyrimethanil.

matrix_effect_mitigation cluster_source Ion Source cluster_quant Quantification ion_source detector Mass Spectrometer Detector ion_source->detector Signal analyte 4-Hydroxypyrimethanil analyte->ion_source Ionization is 4'-Hydroxy Pyrimethanil-d4 is->ion_source Ionization matrix Matrix Components (e.g., sugars, lipids) matrix->ion_source Interference (Suppression/ Enhancement) ratio Ratio (Analyte Signal / IS Signal) = Accurate Concentration

Caption: How a deuterated internal standard mitigates matrix effects in the ion source.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Advanced Solutions start Poor Analyte/IS Ratio Reproducibility check_is Verify IS Spiking Procedure & Volume start->check_is check_lc Check LC System (Pressure, Leaks) start->check_lc check_ms Review MS Tune & Source Conditions start->check_ms optimize_chrom Optimize Chromatography for Co-elution check_is->optimize_chrom If IS prep is OK replace_column Replace Analytical Column check_lc->replace_column If LC issues persist improve_cleanup Enhance Sample Cleanup (e.g., SPE) check_ms->improve_cleanup If MS is stable optimize_chrom->improve_cleanup

Caption: A logical workflow for troubleshooting poor analyte/internal standard ratio.

References

Technical Support Center: 4'-Hydroxy Pyrimethanil-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 4'-Hydroxy Pyrimethanil-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on addressing poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or inconsistent signal intensity for this compound in LC-MS analysis?

A1: Poor or inconsistent signal intensity for a deuterated internal standard like this compound can stem from several factors throughout the analytical process. The most common culprits include:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix is a primary cause of signal variability.[1][2][3]

  • Suboptimal Ionization Source Conditions: Inefficient ionization of the molecule in the mass spectrometer's source can lead to a weak signal.[4][5]

  • Isotopic Exchange: The deuterium labels on the internal standard may exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.[1][3]

  • Contamination: Contamination in the LC system, column, or mass spectrometer can lead to high background noise and suppress the signal of interest.[2][4]

  • Errors in Sample Preparation: Inconsistencies in sample extraction, handling, or dilution can result in variable concentrations of the internal standard.[2][6][7]

  • Degradation of the Standard: The stability of this compound in the sample or stock solution might be compromised.

  • Instrumental Issues: Problems with the LC pump, injector, or mass spectrometer detector can all contribute to signal loss.[2][8]

Q2: Can the position of the deuterium label on this compound affect its signal stability?

A2: Yes, the position of the deuterium labels is crucial. Deuterium atoms on or near functional groups like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups, are more susceptible to exchange with protons from the solvent or matrix.[1][3] This "back-exchange" can reduce the intensity of the deuterated standard's signal and increase the signal of the corresponding unlabeled analyte.

Q3: My this compound signal is strong in neat solutions but weak in extracted samples. What is the likely cause?

A3: This is a classic indicator of matrix effects.[1][3] Components from your sample matrix (e.g., plasma, urine, tissue extract) are likely co-eluting with your internal standard and suppressing its ionization in the MS source.

Q4: I am observing a chromatographic shift between 4'-Hydroxy Pyrimethanil and its deuterated internal standard, this compound. Is this normal and can it affect my results?

A4: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur and is known as the "isotope effect".[3] While often minor, a significant separation can be problematic. If a matrix component co-elutes between the analyte and the internal standard, it can cause differential ion suppression, compromising the accuracy of quantification.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Poor Signal Intensity

This guide provides a step-by-step approach to systematically troubleshoot the root cause of a weak this compound signal.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalWorkflow start Start: Poor Signal of This compound check_ms 1. Verify MS Performance (Infuse Standard in Neat Solution) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Check LC System & Method (Inject Standard in Mobile Phase) ms_ok->check_lc Yes ms_issue Troubleshoot Ion Source & MS Parameters ms_ok->ms_issue No lc_ok Signal & Peak Shape OK? check_lc->lc_ok check_sample 3. Evaluate Sample Matrix (Post-Extraction Spike) lc_ok->check_sample Yes lc_issue Troubleshoot LC System: - Check for leaks/blockages - Column integrity - Mobile phase prep lc_ok->lc_issue No sample_ok Signal OK? check_sample->sample_ok matrix_effect Address Matrix Effects: - Improve sample cleanup - Modify chromatography - Dilute sample sample_ok->matrix_effect No end_good Problem Resolved sample_ok->end_good Yes ms_issue->end_good lc_issue->end_good matrix_effect->end_good

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Step 1: Verify Mass Spectrometer Performance

  • Action: Directly infuse a solution of this compound in a clean solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Objective: To confirm that the instrument is capable of detecting the standard under ideal conditions.

  • If Signal is Poor:

    • Optimize Ion Source Parameters: Adjust settings such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your compound.[5]

    • Check Mass Calibration: Ensure the mass spectrometer is properly calibrated.

    • Clean the Ion Source: Contamination of the ion source can significantly suppress the signal.[2][4] Follow the manufacturer's protocol for cleaning.

Step 2: Evaluate the LC System and Method

  • Action: Inject a sample of this compound dissolved in the initial mobile phase directly into the LC-MS system (bypassing any sample preparation).

  • Objective: To isolate problems related to the LC system, column, or mobile phase.

  • If Signal is Poor or Peak Shape is Bad:

    • Check for Leaks and Blockages: Inspect all fittings and tubing for leaks. High backpressure can indicate a blockage.

    • Verify Mobile Phase Composition: Ensure correct preparation of the mobile phases. The pH and organic/aqueous ratio can significantly impact analyte signal.

    • Assess Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it with a new one.[2]

    • Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause poor peak shape.[2]

Step 3: Assess Matrix Effects

  • Action: Perform a post-extraction addition experiment.

  • Objective: To determine if components in the sample matrix are suppressing the ionization of this compound.

  • If Signal is Suppressed in Matrix:

    • Improve Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[7] The QuEChERS method is often used for pesticide residue analysis and can be optimized for various matrices.[9][10]

    • Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the interfering matrix components.[2]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[1][11]

Guide 2: Investigating Isotopic Exchange

If you suspect that the deuterium labels on your standard are exchanging with protons, follow this guide.

Workflow for Investigating Isotopic Exchange

IsotopicExchangeWorkflow start Start: Suspected Isotopic Exchange prep_samples 1. Prepare Two Sample Sets: Set A: Standard in Solvent Set B: Standard in Blank Matrix start->prep_samples incubate 2. Incubate Both Sets (Mimic Analytical Conditions) prep_samples->incubate analyze 3. Analyze by LC-MS (Monitor for Unlabeled Analyte) incubate->analyze compare Increased Unlabeled Analyte Signal in Set B? analyze->compare exchange_confirmed Isotopic Exchange Confirmed: - Modify pH of solutions - Reduce temperature - Consider a different labeled standard compare->exchange_confirmed Yes no_exchange No Significant Exchange Detected. Return to General Troubleshooting. compare->no_exchange No

Caption: A workflow to confirm and address isotopic exchange.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Sample SetDescriptionPurpose
Set A Standard in SolventProvides the baseline response of the internal standard without any matrix influence.
Set B Standard Spiked After ExtractionMeasures the effect of the matrix on the ionization of the internal standard (ion suppression/enhancement).
Set C Standard Spiked Before ExtractionMeasures the overall process efficiency, including extraction recovery and matrix effects.

Hypothetical Data for Matrix Effect Evaluation:

SamplePeak Area of this compoundCalculationResult
Set A 500,000--
Set B 200,000(200,000 / 500,000) * 10040% (Significant Ion Suppression)
Set C 180,000(180,000 / 200,000) * 10090% (Good Extraction Recovery)

In this example, the data clearly indicates that while the extraction process is efficient, the sample matrix is causing severe ion suppression.

Protocol 2: Ion Source Cleaning (General Procedure)

Regular cleaning of the ion source is critical for maintaining sensitivity.[2] Always consult your instrument's manual for specific instructions.

  • Vent the Instrument: Follow the manufacturer's procedure to bring the mass spectrometer to atmospheric pressure.

  • Remove the Ion Source: Carefully detach the ion source housing.

  • Disassemble Components: Remove the capillary, skimmer, and other components as recommended by the manufacturer.

  • Clean the Parts: Sonicate the metallic parts in a sequence of solvents (e.g., water, methanol, isopropanol). Avoid sonicating ceramic parts.

  • Dry and Reassemble: Ensure all parts are completely dry before reassembling the ion source.

  • Pump Down and Calibrate: Install the ion source, pump the system down, and perform a system calibration.

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing common challenges associated with the use of deuterated standards in mass spectrometry-based analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to isotopic exchange, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1][2] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][3]

Q2: What are the primary factors that promote unwanted isotopic exchange?

Several factors can influence the rate of isotopic exchange. The most critical are:

  • pH: The rate of exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring around pH 2.5-3.[4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][4][6]

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][4][6]

  • Label Position: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH2) are highly prone to exchange. Those on carbon atoms adjacent to carbonyl groups are moderately labile.[3][4]

  • Sample Matrix: Biological matrices like plasma or urine can contain enzymes or other components that may facilitate exchange.[2]

Q3: My calibration curve is non-linear. Could this be related to my deuterated internal standard?

Yes, several issues with deuterated internal standards can lead to non-linear calibration curves. One possibility is the presence of unlabeled analyte as an impurity in your deuterated standard, which can disproportionately affect the response at different concentrations.[4] Another cause could be isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) of a high concentration analyte contribute to the mass channel of the deuterated internal standard, especially if the standard has a low degree of deuteration (e.g., d1 or d2).[2][7]

Q4: How should I properly prepare and store my deuterated standards to ensure stability?

Proper preparation and storage are critical to prevent isotopic exchange and degradation.

  • Equilibration: Before opening, always allow the standard to come to room temperature to prevent condensation of atmospheric moisture.[4]

  • Solvent Choice: Use high-purity, dry, aprotic solvents (e.g., acetonitrile, dioxane) whenever possible for stock and working solutions.[4][8] If an aqueous solution is necessary, consider using a D₂O-based buffer.[8]

  • Weighing: Use a calibrated analytical balance for accurate weighing.[4]

  • Storage: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to slow down the exchange rate.[8]

Q5: Are there alternatives to deuterium-labeled standards to avoid exchange issues?

Yes, if persistent issues with a deuterated internal standard cannot be resolved, consider using an internal standard labeled with stable isotopes like ¹³C or ¹⁵N. These standards are generally more stable, less prone to chromatographic shifts, and do not suffer from isotopic exchange.[3][9]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in replicate injections.

  • Poor accuracy and precision in QC samples.

  • Results are not reproducible.

Troubleshooting Workflow:

A Inaccurate/Inconsistent Results B Verify Co-elution of Analyte and IS A->B C Adjust Chromatography (e.g., gradient, column) B->C No D Check for Isotopic Exchange B->D Yes C->D E Assess Isotopic Purity of Standard D->E Unlikely F Run Incubation Study (Protocol 1) D->F Suspected G Source New Standard/Lot E->G Impurity Confirmed I Results Accurate E->I Purity Confirmed F->E No Exchange H Modify Sample Prep/LC Conditions (e.g., pH, Temp) F->H Exchange Confirmed G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Apparent Loss of Deuterium Label (Back-Exchange)

Symptoms:

  • Decreasing signal intensity of the deuterated internal standard over time.

  • Appearance or increase of a signal at the m/z of the unlabeled analyte in samples containing only the internal standard.

Troubleshooting Workflow:

A Suspected Deuterium Loss B Review Label Position A->B D Labile (on O, N, S, or alpha to C=O) B->D Yes E Stable (Aromatic/Aliphatic C-H) B->E No C Consider Standard with Stable Labels D->C F Investigate Experimental Conditions D->F E->F G Check pH of Solvents/Mobile Phase F->G H Adjust pH to 2.5-7 G->H Outside 2.5-7 I Check Temperature (Autosampler, Column) G->I Optimal H->I J Maintain Low Temperature (e.g., 4°C) I->J Elevated K Check Solvent Type I->K Optimal J->K L Use Aprotic Solvents if Possible K->L Protic M Problem Resolved K->M Aprotic L->M

Caption: Decision tree for troubleshooting deuterium back-exchange.

Quantitative Data Summary

The following table summarizes the key factors influencing the rate of isotopic exchange.

FactorConditionRelative Rate of ExchangeRecommended Action
pH < 2 or > 8HighMaintain pH between 2.5 and 7.[4]
2.5 - 3.0MinimumIdeal for minimizing exchange.[4][5]
Temperature Ambient or ElevatedHighStore and analyze samples at low temperatures (e.g., 4°C).[4][10]
Refrigerated (4°C)LowRecommended for sample storage and analysis.
Solvent Protic (e.g., H₂O, Methanol)HighUse aprotic solvents (e.g., acetonitrile) when possible.[2][4]
Aprotic (e.g., Acetonitrile)LowPreferred for stock and working solutions.
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[3][4]
Alpha to CarbonylModerateBe cautious with pH and temperature.[4]
Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[4]

Key Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of a Deuterated Standard

Objective: To determine if the deuterated internal standard is undergoing isotopic exchange under the analytical method conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples.[4]

    • Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix. Incubate these samples under conditions that mimic the entire sample preparation and analysis time (e.g., room temperature for 4 hours).[11]

  • Sample Processing: Process both sets of samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[11] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[11][12]

Protocol 2: Assessing the Contribution of the Internal Standard to the Analyte Signal

Objective: To determine if the deuterated internal standard contains the unlabeled analyte as an impurity.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.[3]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[3]

  • Evaluate the Response: The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[3] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.

Protocol 3: Matrix Effect Evaluation

Objective: To investigate if differential matrix effects between the analyte and the deuterated internal standard are causing inaccurate results.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[3]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate this for both the analyte and the internal standard. If the matrix effect percentages differ significantly between the analyte and the IS, it indicates differential matrix effects, which can compromise accuracy.[3]

References

Navigating Interferences in 4'-Hydroxy Pyrimethanil-d4 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4'-Hydroxy Pyrimethanil-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the quantification of this compound using LC-MS/MS?

The most frequently encountered issues include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of this compound and the target analyte, leading to inaccurate quantification.[1][2][3]

  • Differential Matrix Effects: The analyte and its deuterated internal standard may experience different degrees of ion suppression or enhancement, even if they co-elute.[1][4]

  • Chromatographic Co-elution Issues: The deuterated internal standard (this compound) may have a slightly different retention time than the native analyte (4'-Hydroxy Pyrimethanil).[1][4] This can lead to them being subjected to different matrix effects.

  • Isotopic Purity of the Internal Standard: The presence of unlabeled 4'-Hydroxy Pyrimethanil in the this compound internal standard can lead to an overestimation of the analyte concentration.[1][4]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1][4] This is more likely if the deuterium labels are in labile positions.

  • Metabolite Interference: Other metabolites of Pyrimethanil or unrelated compounds in the sample may have similar mass-to-charge ratios and retention times, causing interference.[5]

Q2: My quantitative results are inconsistent despite using a deuterated internal standard. What should I investigate first?

Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of complete co-elution between the analyte and the standard, the presence of isotopic impurities in the standard, or differential matrix effects.[1][4] Start by overlaying the chromatograms of the analyte and the internal standard to verify co-elution.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

This is often linked to matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction addition experiment.

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or chromatography column to separate the analyte and internal standard from the interfering matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[2]

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% indicates the presence of matrix effects that need to be addressed. Values between 80-120% are often considered acceptable.[2]

Issue 2: Chromatographic Peak Tailing or Splitting

This can affect integration and, therefore, quantification.

Troubleshooting Steps:

  • Check for Column Contamination: Flush the column with a strong solvent.

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.

  • Inspect for System Leaks: Check all fittings and connections for leaks.

  • Evaluate Column Health: If the problem persists, the column may be degraded and require replacement.

Visual Guides

cluster_0 Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate Quantification of 4'-Hydroxy Pyrimethanil Check_Coelution Verify Analyte and IS Co-elution Start->Check_Coelution Assess_Matrix Assess Matrix Effects (Post-Extraction Spike) Check_Coelution->Assess_Matrix Co-elution OK Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Poor Co-elution Check_IS_Purity Check Internal Standard Isotopic Purity Assess_Matrix->Check_IS_Purity No Significant Matrix Effect Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Assess_Matrix->Improve_Cleanup Significant Matrix Effect Revalidate Re-validate Method Check_IS_Purity->Revalidate Purity OK Optimize_Chroma->Revalidate Use_Matrix_Matched Use Matrix-Matched Calibrators Improve_Cleanup->Use_Matrix_Matched Use_Matrix_Matched->Revalidate

Caption: Troubleshooting workflow for inaccurate quantification.

cluster_1 Logical Relationship of Interferences Matrix Sample Matrix (e.g., Plasma, Urine) Coeluting Co-eluting Interferences Matrix->Coeluting Analyte 4'-Hydroxy Pyrimethanil IonSource Mass Spectrometer Ion Source Analyte->IonSource IS This compound (Internal Standard) IS->IonSource Coeluting->IonSource Ion Suppression/ Enhancement Detector Detector Signal IonSource->Detector

Caption: Relationship of interferences in LC-MS/MS analysis.

References

stability of 4'-Hydroxy Pyrimethanil-d4 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4'-Hydroxy Pyrimethanil-d4 in stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: While specific stability data for this compound is not extensively available, based on the chemical structure (containing a phenolic hydroxyl group and an aromatic amine), solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended for initial trials.[1] These solvents are generally suitable for phenolic compounds.[1] Acetonitrile is also a common solvent for analytical standards. The choice of solvent may also depend on the intended application and the compatibility with subsequent analytical methods.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize stability, it is recommended to store stock solutions of this compound at low temperatures, such as in a refrigerator at 2-8°C or frozen at -20°C.[1] Protection from light by using amber vials or by wrapping the container in aluminum foil is also crucial, as phenolic compounds and aromatic amines can be susceptible to photodegradation.[2][3]

Q3: How long can I expect my stock solution of this compound to be stable?

A3: The long-term stability of this compound stock solutions has not been definitively established in publicly available literature. Stability is dependent on the solvent, storage temperature, concentration, and exposure to light and air. It is best practice to prepare fresh solutions periodically and to perform stability checks if a solution is to be used for an extended period. For isotopically labeled standards, it is important to verify their stability under the same conditions as the analyte.[4]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in stock solutions are not well-documented. However, compounds with phenolic and aromatic amine moieties can be prone to oxidation. The parent compound, pyrimethanil, is known to degrade in the environment through processes like photolysis and microbial activity, but these are less relevant to in-vitro stock solution stability.

Q5: Does the deuterium labeling affect the stability of the molecule?

A5: Deuterium labeling can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of chemical reactions, including degradation. In some cases, deuterated compounds exhibit enhanced stability. However, without specific studies on this compound, it is prudent to assume its stability is comparable to its non-labeled counterpart and to follow best practices for handling sensitive analytical standards.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading due to oxidation, especially if not stored properly.

    • Solution: Ensure the stock solution is stored at a low temperature (-20°C is preferable to 4°C for long-term storage) and protected from light. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Possible Cause 2: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can lead to an apparent increase in concentration, but if left for a very long time, degradation can follow.

    • Solution: Use high-quality vials with secure caps (e.g., screw caps with PTFE septa). Parafilm can be used to further seal the cap for long-term storage.

  • Possible Cause 3: Adsorption to the container. The analyte may adsorb to the surface of the storage container, especially at low concentrations.

    • Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption.

Issue 2: I am observing unexpected peaks in my chromatograms when using an aged stock solution.

  • Possible Cause: Formation of Degradation Products. The new peaks are likely degradation products of this compound.

    • Solution: Prepare a fresh stock solution from solid material. Compare the chromatogram of the fresh solution to the aged one to confirm the presence of degradation products. It is recommended to run a stability study on your own stock solutions (see Experimental Protocol below).

Issue 3: My experimental results are not reproducible, and I suspect my stock solution is the problem.

  • Possible Cause: Inconsistent Stock Solution Integrity. The stability of the stock solution may be compromised, leading to variable concentrations between uses.

    • Solution: Aliquot the stock solution into smaller, single-use vials after preparation. This avoids repeated freeze-thaw cycles and minimizes the exposure of the entire stock to ambient conditions. Always allow the solution to equilibrate to room temperature before use.

Data Presentation

As specific quantitative stability data for this compound is not available in the literature, the following table provides recommended storage conditions to maximize stability based on the chemical properties of the molecule and general guidelines for analytical standards.

SolventTemperatureLight ConditionExpected Short-Term Stability (up to 1 month)Expected Long-Term Stability (>1 month)
DMSO-20°CProtected from LightHighModerate to High (Verification Recommended)
Ethanol-20°CProtected from LightHighModerate (Verification Recommended)
Acetonitrile-20°CProtected from LightHighModerate (Verification Recommended)
DMSO4°CProtected from LightModerateLow (Not Recommended for Long-Term)
Ethanol4°CProtected from LightModerateLow (Not Recommended for Long-Term)
Acetonitrile4°CProtected from LightModerateLow (Not Recommended for Long-Term)

Note: "High" stability implies an expected degradation of <5%. "Moderate" stability implies an expected degradation of 5-15%. "Low" stability implies a potential for significant degradation (>15%). These are estimations, and it is crucial to perform in-house stability validation for critical applications.

Experimental Protocols

Protocol for In-House Stock Solution Stability Validation

This protocol outlines a general procedure to assess the stability of your this compound stock solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in a high-purity solvent (e.g., DMSO, ethanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber glass vials with PTFE-lined screw caps.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot and prepare a series of working standards by diluting the stock solution.

    • Analyze these working standards using a validated analytical method (e.g., LC-MS/MS).

    • Establish the initial response (e.g., peak area) for each concentration.

  • Storage:

    • Store the remaining aliquots under your desired storage conditions (e.g., -20°C, protected from light).

  • Periodic Stability Testing:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

    • Allow the aliquot to equilibrate to room temperature.

    • Prepare fresh working standards from this aged stock solution.

    • Analyze the new working standards using the same analytical method.

  • Data Analysis:

    • Compare the average response of the working standards prepared from the aged stock solution to the average response of the initial working standards (Time Zero).

    • Calculate the percentage of the compound remaining. A common acceptance criterion for stability is that the mean concentration should be within ±15% of the initial concentration.

Mandatory Visualization

Stock_Solution_Workflow Workflow for Preparing and Storing Stable this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_usage Usage cluster_qc Quality Control start Start: Obtain solid this compound weigh Accurately weigh solid start->weigh dissolve Dissolve in appropriate high-purity solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot into amber vials with PTFE-lined caps dissolve->aliquot storage_conditions Store at -20°C Protect from light aliquot->storage_conditions equilibrate Equilibrate aliquot to room temperature before use storage_conditions->equilibrate stability_check Perform periodic stability checks on stored aliquots storage_conditions->stability_check use Use for experiment equilibrate->use fresh_prep Prepare fresh stock solution if instability is observed or for long-term studies stability_check->fresh_prep [Instability Detected]

Caption: Recommended workflow for preparing and storing stable stock solutions.

References

Technical Support Center: Troubleshooting Co-elution of Analytes and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of co-elution between an analyte and its deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my analyte and its deuterated internal standard not co-eluting perfectly?

A1: The most common reason for the lack of perfect co-elution between an analyte and its deuterated internal standard is the "deuterium isotope effect".[1] The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, particularly its lipophilicity.[2] In reversed-phase chromatography, this often results in the deuterated standard eluting slightly earlier than the non-deuterated analyte.[3][4]

Q2: What are the consequences of poor co-elution between the analyte and the deuterated internal standard?

A2: Incomplete co-elution can lead to several analytical problems. If the analyte and internal standard do not co-elute, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[1][2] This can result in scattered, inaccurate, and imprecise quantification.[2]

Q3: Can the purity of the deuterated internal standard affect my results?

A3: Yes, the purity of the deuterated internal standard is critical. If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte's signal.[3] This can cause a positive bias in the results, particularly at the lower limit of quantification (LLOQ).[1][3]

Q4: What is "isotopic crosstalk" and how can it affect my analysis?

A4: Isotopic crosstalk can occur in the mass spectrometer when fragment ions from one transition are detected in another, especially when monitoring multiple analytes with similar fragmentation patterns or when dwell times are very short.[5] While modern triple quadrupole mass spectrometers are designed to minimize crosstalk, it's a phenomenon to be aware of, especially in assays with closely eluting compounds or shared fragment ions.[5][6][7]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Chromatographic Separation

This guide provides a systematic approach to identifying and resolving retention time differences between an analyte and its deuterated internal standard.

Step 1: Verify the Co-elution

The first step is to visually confirm the extent of separation.

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[3]

  • Purpose: To determine if there is a discernible retention time difference and to assess the degree of peak overlap.

Step 2: Optimize Chromatographic Conditions

If a significant separation is observed, the next step is to adjust the chromatographic method to improve co-elution.

  • Mobile Phase Composition: Modifying the ratio of the organic solvent to the aqueous phase can alter the selectivity of the separation.[1][3] Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can offer different selectivities.[8]

  • Gradient Profile: Adjusting the gradient slope can influence the resolution between the two peaks. A shallower gradient may improve co-elution.[8]

  • Column Temperature: Altering the column temperature can change the selectivity of the separation.[3]

  • Column Chemistry: If mobile phase optimization is insufficient, consider using a different column chemistry. Options beyond standard C18 columns, such as C12, Biphenyl, or Amide columns, can provide different selectivities.[9] In some cases, a column with lower resolution can be intentionally used to promote the overlap of the analyte and internal standard peaks.[1][2]

  • Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can alter their retention characteristics and potentially improve co-elution.[8][10]

Experimental Protocol: Mobile Phase Optimization

  • Initial Analysis: Inject a solution containing both the analyte and the deuterated internal standard using the current method to establish baseline retention times.

  • Vary Organic Solvent Percentage: Prepare a series of mobile phases with incremental changes in the organic solvent concentration (e.g., ±2-5%).

  • Inject and Analyze: Inject the standard solution with each new mobile phase composition and record the retention times of the analyte and internal standard.

  • Evaluate Results: Determine the mobile phase composition that provides the best co-elution while maintaining adequate peak shape and separation from other matrix components.

Guide 2: Investigating and Mitigating Matrix Effects

Differential matrix effects due to poor co-elution can lead to inaccurate results. This guide helps in evaluating the impact of the matrix on your analysis.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak areas of the analyte and internal standard in the different sets.

Data Presentation: Hypothetical Matrix Effect Data

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,200,0001,500,0000.80
Set B (Post-Spike) 850,0001,350,0000.63

In this example, the analyte experiences more significant ion suppression in the presence of the matrix than the internal standard, leading to a lower ratio and potential underestimation of the analyte concentration.

Guide 3: Assessing Isotopic Contribution from the Internal Standard

This guide helps determine if the deuterated internal standard is contributing to the analyte signal.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the analytical method.[1]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]

  • Evaluate the Response: A significant response for the unlabeled analyte indicates contamination of the internal standard.[1] The response in the analyte channel should ideally be less than 5% of the response of the analyte at the LLOQ.

Visual Troubleshooting Workflows

CoElution_Troubleshooting start Start: Poor Analyte/IS Co-elution check_separation Verify Chromatographic Separation (Overlay Chromatograms) start->check_separation separation_present Is there a significant retention time difference? check_separation->separation_present optimize_chromatography Optimize Chromatography - Mobile Phase - Gradient - Temperature separation_present->optimize_chromatography Yes no_separation No Significant Separation separation_present->no_separation No change_column Change Column Chemistry or Use Lower Resolution Column optimize_chromatography->change_column end_good End: Co-elution Achieved optimize_chromatography->end_good consider_alt_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) change_column->consider_alt_is change_column->end_good end_issue End: Persistent Issue (Consult further) consider_alt_is->end_issue no_separation->end_good

Caption: Troubleshooting workflow for chromatographic separation issues.

Matrix_Effect_Workflow start Start: Suspected Matrix Effects prepare_samples Prepare Samples: - Neat Solution (A) - Post-Spike (B) - Pre-Spike (C) start->prepare_samples analyze_samples Analyze Samples by LC-MS/MS prepare_samples->analyze_samples calculate_me Calculate Matrix Effect: Compare Peak Areas (A vs. B) analyze_samples->calculate_me differential_me Are there differential matrix effects? calculate_me->differential_me optimize_cleanup Optimize Sample Cleanup to Remove Interferences differential_me->optimize_cleanup Yes no_differential_me No Differential Effects differential_me->no_differential_me No adjust_chromatography Adjust Chromatography to Separate from Suppression Zones optimize_cleanup->adjust_chromatography end_issue End: Re-evaluate Method optimize_cleanup->end_issue end_good End: Matrix Effects Mitigated adjust_chromatography->end_good no_differential_me->end_good

Caption: Workflow for investigating and mitigating matrix effects.

References

Technical Support Center: Analysis of 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 4'-Hydroxy Pyrimethanil-d4 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that analytes are often measured at low concentrations, mitigating ion suppression is critical for reliable quantification.

Q2: My this compound internal standard signal is low. What are the potential causes?

A2: A low signal for your this compound internal standard can be attributed to several factors:

  • Significant Ion Suppression: Components from your sample matrix may be co-eluting with your internal standard and suppressing its ionization.

  • Suboptimal LC-MS/MS Parameters: The mass spectrometer settings, such as collision energy and declustering potential, may not be optimized for this compound.

  • Degradation of the Standard: Improper storage or handling of the this compound standard solution can lead to degradation.

  • Inefficient Sample Preparation: The extraction method may result in low recovery of the internal standard.

Q3: How can I differentiate between low recovery and ion suppression?

A3: A post-extraction spiking experiment can help distinguish between low recovery and ion suppression. This involves:

  • Extracting a blank matrix sample (without the internal standard).

  • Spiking a known concentration of this compound into the extracted blank matrix.

  • Analyzing the spiked extract and comparing the signal to a pure standard solution of the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.

Q4: Can the deuterated internal standard itself cause suppression?

A4: Yes, an excessively high concentration of the deuterated internal standard can lead to self-suppression and interfere with the ionization of the analyte.[1] It is crucial to optimize the concentration of the internal standard to be within the linear dynamic range of the assay.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to ion suppression of this compound.

Issue 1: Inconsistent or low signal intensity of this compound.

This is a common indicator of ion suppression. The following workflow can help diagnose and mitigate the issue.

cluster_0 Troubleshooting Workflow for Low/Inconsistent Signal A Start: Low/Inconsistent Signal Observed B Step 1: Assess Matrix Effects A->B C Perform Post-Column Infusion Experiment B->C Identifies at what retention time suppression occurs D Perform Pre- and Post-Extraction Spike Experiment B->D Quantifies the extent of ion suppression and recovery E Step 2: Optimize Sample Preparation C->E D->E F Implement/Optimize SPE or LLE E->F Cleaner extract G Evaluate QuEChERS Method E->G Effective for multi-residue analysis in complex matrices H Dilute Sample Extract E->H Reduces matrix components I Step 3: Optimize Chromatographic Conditions F->I G->I H->I J Modify Mobile Phase Gradient I->J Separates analyte from interfering compounds K Change Analytical Column I->K Alternative selectivity L Step 4: Optimize MS Parameters J->L K->L M Tune Source Parameters (e.g., Gas Flows, Temperature) L->M N Optimize Compound-Specific Parameters (e.g., Collision Energy) L->N O End: Signal Improved and Stabilized M->O N->O

Caption: Troubleshooting workflow for low or inconsistent signal of this compound.

Issue 2: Poor co-elution of 4'-Hydroxy Pyrimethanil and this compound.

Deuterated internal standards should ideally co-elute perfectly with the analyte.[1] Even a slight chromatographic separation can lead to differential ion suppression.

cluster_1 Troubleshooting Workflow for Poor Co-elution P Start: Poor Co-elution Observed Q Step 1: Verify Analytical Method P->Q R Check Mobile Phase Composition and Gradient Q->R S Inspect Column for Degradation Q->S T Step 2: Adjust Chromatographic Parameters R->T S->T U Decrease Initial Organic Solvent Percentage T->U Increases retention of polar compounds V Use a shallower Gradient T->V Improves resolution W Lower Column Temperature T->W Can affect selectivity X End: Co-elution Achieved U->X V->X W->X

Caption: Troubleshooting workflow for poor co-elution of analyte and deuterated internal standard.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol describes how to quantify the extent of ion suppression and assess the recovery of this compound.

Objective: To determine the matrix effect (ion suppression/enhancement) and recovery.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

Matrix Effect (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
100%No Matrix Effect
Recovery (%)Interpretation
80-120%Acceptable Recovery
< 80%Inefficient Extraction
> 120%Potential for Ion Enhancement or Matrix Interference
Protocol 2: QuEChERS-based Sample Preparation for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticides and their metabolites from various food and environmental matrices.[1]

Objective: To extract this compound from a complex matrix.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and tubes

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add the this compound internal standard.

    • Add 10-15 mL of ACN with 1% acetic acid.

    • Add magnesium sulfate and sodium acetate.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Add to a tube containing PSA and C18 sorbents (and potentially graphitized carbon black for pigmented matrices).

    • Vortex and centrifuge.

  • Analysis:

    • The resulting supernatant is ready for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters

While optimal parameters should be determined empirically, the following provides a good starting point for the analysis of pyrimethanil and its hydroxylated metabolites.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5-10 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5-10 mM ammonium formate
Gradient Start with a low percentage of organic phase (e.g., 5-10%) and gradually increase. A shallow gradient can improve the separation of polar metabolites.
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions To be determined by direct infusion of this compound standard.

Note: The addition of a hydroxyl group to pyrimethanil will increase its polarity. Therefore, chromatographic conditions may need to be adjusted to ensure adequate retention on a reversed-phase column. A lower initial organic mobile phase percentage or a column with a more polar stationary phase might be necessary for good peak shape and retention.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide pyrimethanil and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of analytical method validation using the deuterated internal standard 4'-Hydroxy Pyrimethanil-d4 against alternative approaches, supported by experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] this compound, as a deuterated analog of a key pyrimethanil metabolite, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in complex matrices like soil, water, and biological samples.[1][4]

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in data quality. By normalizing the analyte's response to that of the internal standard, variability is minimized, leading to enhanced precision and accuracy.[4]

Performance Comparison: With and Without an Internal Standard

The following tables summarize typical performance data for the analysis of pyrimethanil, comparing methods that utilize an isotopically labeled internal standard (akin to this compound) with methods that do not, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by instrumental analysis.

Table 1: Performance of Analytical Methods for Pyrimethanil Using an Isotopically Labeled Internal Standard

ParameterMatrixMethodLinearity (r²)Recovery (Accuracy)Precision (%RSD)LOQReference
LinearitySoil & WaterLC-MS/MS>0.9990-110%<15%0.5 - 5 ng/g[5]
Accuracy & PrecisionSoil & WaterLC-MS/MS-70-120%≤20%0.5 - 5 ng/g[6]

Table 2: Performance of Analytical Methods for Pyrimethanil Without a Deuterated Internal Standard (QuEChERS)

ParameterMatrixMethodLinearity (r²)Recovery (Accuracy)Precision (%RSD)LOQReference
LinearityFruits & VegetablesUPLC-MS/MS>0.99981.5 - 107.3%1.5 - 13.9%<1.5 µg/kg[7]
LinearityAppleLC-MS/MS>0.99---[8]
Accuracy & PrecisionChicken MuscleGC-MS>0.9971.2 - 118.8%2.9 - 18.1%3.0 - 4.9 µg/kg[9]
Accuracy & PrecisionMilkGC-ECD/GC-MS-91.38 - 117.56%<2.79%0.002 - 0.05 µg/mL[10]

While methods without a deuterated internal standard can achieve acceptable performance, the use of an isotopically labeled standard generally provides greater confidence in the results, especially when dealing with complex and variable sample matrices. The internal standard helps to correct for matrix effects that can suppress or enhance the analyte signal, leading to more consistent and reliable quantification.[4]

Experimental Protocols

A detailed experimental protocol for the validation of an analytical method for pyrimethanil using this compound as an internal standard is outlined below. This protocol is based on established guidelines for bioanalytical method validation.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of pyrimethanil and its non-deuterated metabolite, 4'-Hydroxy Pyrimethanil, in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte and a working solution of the internal standard at an appropriate concentration for spiking into calibration standards, quality control (QC) samples, and study samples.

Sample Preparation (using Protein Precipitation for Biological Samples)
  • Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution to all samples except the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Method Validation Parameters

The following parameters should be assessed during method validation:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. A linear regression of the analyte/internal standard peak area ratio versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on multiple days. The mean concentration should be within ±15% of the nominal value (accuracy), and the relative standard deviation (%RSD) should be ≤15% (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Recovery: The extraction efficiency of the analyte and internal standard from the matrix.

  • Matrix Effect: Assesses the ion suppression or enhancement caused by the sample matrix. The use of a deuterated internal standard helps to compensate for this effect.

  • Stability: Evaluate the stability of the analyte and internal standard in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of an analytical method using a deuterated internal standard.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation stock_sol Prepare Stock Solutions (Analyte & IS) work_sol Prepare Working Solutions stock_sol->work_sol cal_qc Prepare Calibration Standards & QCs work_sol->cal_qc spike Spike Matrix with IS cal_qc->spike extract Extract Analytes spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms linearity Linearity lcms->linearity accuracy Accuracy & Precision lcms->accuracy stability Stability lcms->stability

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway Analyte Analyte in Matrix Extraction Sample Extraction Analyte->Extraction IS This compound (IS) IS->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation Compensates for Extraction Variability Ionization ESI Ionization LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Compensates for Matrix Effects Ratio Analyte/IS Peak Area Ratio MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of using a deuterated internal standard.

References

A Comparative Guide to the Accuracy and Precision of 4'-Hydroxy Pyrimethanil-d4 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrimethanil and its metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of the performance of 4'-Hydroxy Pyrimethanil-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring that it behaves similarly throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis due to their near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte.

Performance of this compound: Accuracy and Precision

A validated bioanalytical method for the determination of 4'-hydroxypyrimethanil in human urine demonstrated high precision, a key indicator of the effectiveness of the internal standard in minimizing analytical variability.[1] The reported precision data is summarized in the table below.

Validation ParameterPrecision (%CV)Acceptance Criteria
Within-run Precision6 - 12%≤ 15%
Between-run Precision6 - 12%≤ 15%
Between-batch Precision6 - 12%≤ 15%

Table 1: Precision of a validated LC-MS/MS method for 4'-hydroxypyrimethanil in human urine. The excellent precision, with coefficients of variation (CV) well within the typical acceptance criteria of ≤15% for bioanalytical methods, highlights the reliability of using a stable isotope-labeled internal standard.

In contrast, methods that utilize other types of internal standards, such as structural analogs or compounds with different physicochemical properties, may exhibit greater variability. For instance, a study on the analysis of multiple pesticide residues that did not employ isotopically labeled internal standards reported a wider range of relative standard deviations (RSDs), in some cases approaching 20%. While still within acceptable limits for some applications, this underscores the superior performance of SIL internal standards in achieving the highest levels of precision.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantitative data. The following is a representative experimental protocol for the analysis of 4'-hydroxypyrimethanil in a biological matrix using this compound as an internal standard, based on established methodologies.

1. Sample Preparation (Human Urine)

  • Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are typically treated with β-glucuronidase/sulfatase to release the free form of 4'-hydroxypyrimethanil.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.

  • Solid-Phase Extraction (SPE): The samples are then subjected to solid-phase extraction to remove interfering matrix components and concentrate the analyte and internal standard.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for improved ionization) and an organic solvent such as acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4'-hydroxypyrimethanil and this compound are monitored.

The diagram below illustrates a typical experimental workflow for the bioanalysis of 4'-hydroxypyrimethanil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis is_spike Spike with This compound hydrolysis->is_spike spe Solid-Phase Extraction is_spike->spe lcms LC-MS/MS Analysis spe->lcms data_processing Data Processing (Analyte/IS Ratio) lcms->data_processing quantification Quantification data_processing->quantification

Bioanalytical workflow for 4'-hydroxypyrimethanil.

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the quality of quantitative bioanalytical data. The following diagram illustrates the logical relationship and performance trade-offs between different types of internal standards.

internal_standard_comparison cluster_performance Performance cluster_is_type Internal Standard Type high_accuracy High Accuracy & Precision moderate_accuracy Moderate Accuracy & Precision lower_accuracy Lower Accuracy & Precision sil_is Stable Isotope-Labeled (SIL) (e.g., this compound) sil_is->high_accuracy Best choice: Compensates for matrix effects and extraction variability analog_is Structural Analog analog_is->moderate_accuracy Good alternative: Similar physicochemical properties unrelated_is Unrelated Compound unrelated_is->lower_accuracy Less ideal: Different properties, may not track analyte behavior

Comparison of internal standard types.

Conclusion

The use of this compound as an internal standard in the bioanalysis of 4'-hydroxypyrimethanil offers superior accuracy and precision. The available data, although not a direct head-to-head comparison, strongly supports the benefits of employing a stable isotope-labeled internal standard to mitigate analytical variability. For researchers aiming for the highest quality quantitative data in pharmacokinetic, toxicokinetic, and biomonitoring studies of pyrimethanil, this compound is the recommended internal standard. Its use, in conjunction with a well-validated LC-MS/MS method, ensures reliable and reproducible results that can withstand scientific and regulatory scrutiny.

References

A Comparative Guide to 4'-Hydroxy Pyrimethanil-d4 and 13C-labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope-Labeled Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., Deuterium (²H or d), Carbon-13 (¹³C)). This near-identical physicochemical nature allows the SIL internal standard to co-elute with the analyte and experience similar ionization and matrix effects, thus effectively normalizing for variations during sample preparation and analysis.

Performance Comparison: 4'-Hydroxy Pyrimethanil-d4 vs. 13C-labeled Standards

The primary distinction in performance between deuterium-labeled and 13C-labeled standards lies in their chromatographic behavior and isotopic stability.

Chromatographic Co-elution:

  • This compound: Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, often eluting slightly earlier than the unlabeled analyte. This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly stronger and less polar than the C-H bond. This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.

  • 13C-labeled Standards: ¹³C-labeled standards have a molecular weight difference from the native analyte but their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in near-perfect co-elution during liquid chromatography (LC), providing more accurate compensation for matrix effects.

Isotopic Stability:

  • This compound: Deuterium labels, particularly those on exchangeable sites (e.g., hydroxyl or amine groups) or in proximity to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix. This can compromise the integrity of the internal standard and lead to quantification errors. The deuterium labels on the phenyl ring of this compound are generally stable, but the potential for exchange should always be considered during method development.

  • 13C-labeled Standards: ¹³C labels are integral to the carbon backbone of the molecule and are not prone to exchange under typical analytical conditions, offering greater stability throughout the entire workflow.

Quantitative Data Summary

While a direct comparative study for this compound and a 13C-labeled standard is unavailable, the following table summarizes typical performance data from validation studies of analogous compounds, highlighting the general superiority of 13C-labeled internal standards.

Performance ParameterDeuterium-labeled Standard (Analogous Compound)13C-labeled Standard (Analogous Compound)Rationale for Superiority of 13C-Standard
Chromatographic Co-elution May exhibit a retention time shift (elutes slightly earlier)Co-elutes perfectly with the analyteEnsures identical exposure to matrix effects at the point of elution.
Accuracy (% Bias) Can be susceptible to bias due to isotopic effectsTypically exhibits lower biasMore accurate correction for analytical variability.
Precision (%RSD) Generally good, but can be affected by chromatographic separationOften demonstrates improved precisionTighter control over variability leads to more reproducible results.
Isotopic Stability Potential for back-exchange at certain positionsHighly stable, no risk of isotopic exchangeMaintains the integrity of the standard throughout the analytical process.

Experimental Protocols

To empirically determine the optimal internal standard for a specific application, a head-to-head comparison should be performed. The following is a detailed methodology for a key experiment to compare the performance of this compound and a 13C-labeled Pyrimethanil standard.

Protocol: Comparative Analysis of Internal Standards by LC-MS/MS

1. Objective: To evaluate and compare the performance of this compound and 13C-labeled Pyrimethanil as internal standards for the quantification of Pyrimethanil and 4'-Hydroxy Pyrimethanil in a relevant biological matrix (e.g., fruit extract, plasma).

2. Materials:

  • Analytes: Pyrimethanil, 4'-Hydroxy Pyrimethanil
  • Internal Standards: this compound, 13C-labeled Pyrimethanil
  • Blank biological matrix
  • LC-MS/MS system
  • All necessary solvents and reagents

3. Method:

Mandatory Visualizations

Pyrimethanil_Metabolism Pyrimethanil Pyrimethanil Hydroxylation Phase I Metabolism (Hydroxylation) Pyrimethanil->Hydroxylation CYP450 Enzymes Hydroxy_Pyrimethanil 4'-Hydroxy Pyrimethanil Hydroxylation->Hydroxy_Pyrimethanil Conjugation Phase II Metabolism (Conjugation) Hydroxy_Pyrimethanil->Conjugation UGTs, SULTs Conjugates Glucuronide and Sulfate Conjugates Conjugation->Conjugates

Metabolic pathway of Pyrimethanil.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_evaluation Performance Evaluation Spike Spike Blank Matrix with Analytes Add_IS Add Internal Standard (d4 or 13C) Spike->Add_IS Extract Sample Extraction (e.g., QuEChERS) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing Compare_RT Compare Retention Times Data_Processing->Compare_RT Assess_AP Assess Accuracy & Precision Data_Processing->Assess_AP Eval_ME Evaluate Matrix Effects Data_Processing->Eval_ME

Workflow for comparing internal standards.

Conclusion and Recommendation

While both this compound and 13C-labeled standards can be used to develop validated quantitative methods, the scientific literature strongly suggests that 13C-labeled internal standards offer superior performance. The key advantages of 13C-labeled standards, namely their perfect co-elution with the analyte and enhanced isotopic stability, lead to improved accuracy and precision, particularly in complex biological matrices.

For the most demanding applications requiring the highest level of data quality and for the development of robust and reliable quantitative assays, the use of a 13C-labeled internal standard is highly recommended. When using a deuterium-labeled standard such as this compound, careful validation is crucial to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the accuracy of the results.

A Comparative Guide to Inter-Laboratory Validation for Pyrimethanil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of inter-laboratory validation data for the quantification of pyrimethanil, a widely used anilinopyrimidine fungicide. The performance of analytical methodologies is compared across different validation schemes, including a formal independent laboratory validation (ILV) and two distinct proficiency tests (PTs) organized by reputable European institutions. This document is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide analysis to objectively assess the reliability and reproducibility of pyrimethanil quantification in various matrices.

Data Presentation: Performance Across Inter-Laboratory Studies

The following table summarizes the quantitative data from an Independent Laboratory Validation of Bayer Method PI-003-S16-01 and two international proficiency tests, offering a comparative overview of method performance.

Validation Scheme Matrix Analytical Method No. of Labs Fortification/Assigned Concentration (mg/kg) Mean Reported Concentration (mg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg)
Independent Laboratory Validation (ILV) SoilBayer Method PI-003-S16-01 (LC/MS/MS)10.005 (LOQ)-93.83.60.005
SoilBayer Method PI-003-S16-01 (LC/MS/MS)10.050 (10xLOQ)-95.82.50.005
WaterBayer Method PI-003-S16-01 (LC/MS/MS)10.0005 (LOQ)-99.41.80.0005
WaterBayer Method PI-003-S16-01 (LC/MS/MS)10.005 (10xLOQ)-98.81.10.0005
EURL-FV-SC05 Proficiency Test (2021-2022) Dried White BeansVarious (primarily LC/MS/MS)550.0838 (Assigned Value)0.0838-21.6 (Robust)Not specified
FAPAS Proficiency Test 19219 (2016) Nectarine PuréeVarious (primarily LC/MS/MS & GC/MS/MS)81114 (Assigned Value, µg/kg)114-20.3 (Proficiency)Not specified

Data for the Independent Laboratory Validation was sourced from EPA MRID No. 50145802.[1] Data for the EURL-FV-SC05 Proficiency Test was sourced from the final report of the proficiency test.[2][3] Data for the FAPAS Proficiency Test 19219 was sourced from the official test report.[2]

Experimental Protocols

Detailed methodologies for the key analytical procedures referenced in this guide are provided below.

Bayer Method PI-003-S16-01: Pyrimethanil in Soil and Water by LC/MS/MS

This method is designed for the quantitative determination of pyrimethanil and its metabolite AE F132593 in soil and water matrices.

a) Sample Preparation and Extraction

  • Soil Samples:

    • Weigh 10.0 ± 0.1 g of soil into a Soxhlet extraction thimble.

    • Add an isotopic internal standard (Pyrimethanil-¹³C,¹⁵N₂) to the extract.

    • Extract the sample for 6 hours using a 9:1 (v/v) acetonitrile/water mixture in a Soxhlet apparatus.

    • After extraction, evaporate an aliquot of the extract and reconstitute it for analysis.

  • Water Samples:

    • Weigh 10 ± 0.1 g of the water sample into a glass vial.

    • Fortify the sample if required for recovery testing.

    • Add the isotopic internal standard solution to each sample and vortex thoroughly.

    • Transfer a portion of the sample directly into an HPLC vial for analysis.

b) Instrumental Analysis

  • Instrumentation: A Shimadzu Nexera X2 Modular UHPLC system coupled with a Sciex® Triple Quad™ 6500 LC/MS/MS, or equivalent.[1]

  • Mobile Phase:

    • A: Methanol:water (1:9, v:v) with 10 mM ammonium formate and 0.12 mL/L formic acid.

    • B: Methanol:water (9:1, v:v) with 10 mM ammonium formate and 0.12 mL/L formic acid.

  • Gradient: A typical gradient would be: 95:5 (A:B) held for 0.1 min, ramped to 5:95 over 0.9 min and held for 1.5 min, then returned to initial conditions.

  • Injection Volume: 10 µL for water samples and 4 µL for soil extracts.

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive mode, monitoring for specific precursor-product ion transitions for pyrimethanil and its internal standard.

General QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed by laboratories participating in proficiency tests for pesticide analysis in food matrices.

a) Sample Extraction

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (often containing 1% acetic acid).

  • Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl).

  • Shake the tube vigorously for 1 minute and then centrifuge to separate the layers.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the upper acetonitrile layer.

  • Transfer it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. PSA is used to remove fatty acids and other interfering compounds.

  • Vortex the tube for 30 seconds and then centrifuge.

  • The cleaned-up extract is then ready for analysis, typically by LC/MS/MS or GC/MS.

Mandatory Visualization

The following diagrams illustrate the typical workflows for an inter-laboratory validation study and the logical relationship of components in the analytical process.

Caption: Workflow of a typical inter-laboratory validation study.

G Sample Sample (Soil, Water, Food) Extraction Extraction Sample->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC/MS/MS) Cleanup->Analysis Data Raw Data Analysis->Data IS Internal Standard IS->Extraction Solvents Extraction Solvents Solvents->Extraction Salts QuEChERS Salts Salts->Extraction Sorbents d-SPE Sorbents Sorbents->Cleanup MobilePhase Mobile Phase MobilePhase->Analysis Column LC Column Column->Analysis Processing Data Processing Data->Processing Result Final Result (mg/kg) Processing->Result

Caption: Key components in the analytical quantification of pyrimethanil.

References

The Analytical Edge: A Comparative Guide to 4'-Hydroxy Pyrimethanil-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of pyrimethanil and its metabolites, the choice of internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of using a deuterated internal standard, 4'-Hydroxy Pyrimethanil-d4, versus a non-deuterated analogue for the calibration and quantification of 4'-Hydroxy Pyrimethanil. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to facilitate an informed decision for your analytical needs.

Linearity and Range: A Head-to-Head Comparison

The use of an isotopically labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based assays. Its key advantage lies in its ability to co-elute with the target analyte and exhibit identical ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to superior accuracy and precision over a wide dynamic range.

Below is a comparison table summarizing typical calibration parameters for Pyrimethanil analysis, which serves as a strong proxy for 4'-Hydroxy Pyrimethanil.

ParameterMethod with Deuterated Internal Standard (e.g., Pyrimethanil-d4)Method with Non-Deuterated Internal Standard or External Standard
Linearity (r²) Typically ≥ 0.999[1]Often ≥ 0.99, but can be more susceptible to matrix effects
Calibration Range Wide, e.g., 0.150 - 50 ng/mL[1] or 0.002 - 2 mg/kg[2]May have a narrower reliable range due to matrix interference
Precision (%RSD) Generally < 15%Can be higher and more variable, especially at lower concentrations
Accuracy (%Recovery) Typically within 80-120%May show greater variability due to inconsistent matrix effects

The Underlying Principle: Why Deuterated Standards Excel

The superior performance of this compound stems from the principles of isotope dilution mass spectrometry. The deuterated standard is chemically identical to the analyte of interest, with the only difference being the presence of deuterium atoms, which results in a mass shift. This allows the mass spectrometer to distinguish between the analyte and the internal standard while they behave identically during the analytical process.

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation (Co-elution of Analyte and IS) Evaporation->LC MS Mass Spectrometric Detection (Differentiation by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Quantification Quantify Unknown Concentration Calibration->Quantification

Figure 1. Experimental workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: A Typical LC-MS/MS Method

The following protocol outlines a standard procedure for the quantification of 4'-Hydroxy Pyrimethanil in a biological matrix using this compound as an internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of 4'-Hydroxy Pyrimethanil and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by spiking known concentrations of 4'-Hydroxy Pyrimethanil into a blank biological matrix.

  • Add a fixed concentration of the this compound internal standard solution to each calibration standard and quality control sample. A typical concentration for the internal standard is in the mid-range of the calibration curve.

2. Sample Preparation:

  • To the unknown biological samples, add the same fixed concentration of the this compound internal standard solution.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both 4'-Hydroxy Pyrimethanil and this compound (one for quantification and one for confirmation).

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship: Analyte and Internal Standard

The core of the isotope dilution method is the consistent relationship between the analyte and its deuterated internal standard throughout the analytical process.

G Analyte 4'-Hydroxy Pyrimethanil Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Efficiency Analyte->Ionization IS 4'-Hydroxy Pyrimethanil-d4 IS->Extraction IS->Ionization Detection MS Detection Extraction->Detection Ionization->Detection Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio

Figure 2. Relationship between analyte and internal standard.

Alternative Approaches and Their Limitations

While this compound is the ideal internal standard, other alternatives exist, each with its own set of compromises:

  • Analogue Internal Standard: Using a structurally similar but non-isotopically labeled compound as an internal standard. This can partially compensate for extraction and injection variability but will not account for differences in ionization efficiency or matrix effects as effectively as a deuterated standard.

  • External Standard Calibration: This method relies on a calibration curve prepared in a clean solvent or a matrix that is assumed to be identical to the samples. It is highly susceptible to matrix effects and variations in sample preparation, often leading to lower accuracy and precision.

References

Detecting Pyrimethanil at Trace Levels: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methodologies for the quantification of pyrimethanil, a widely used fungicide, reveals the significant advantages of employing a deuterated internal standard for achieving lower limits of detection (LOD). This guide provides a comparative analysis of various methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.

The use of a deuterated internal standard, such as pyrimethanil-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been demonstrated to provide superior sensitivity and accuracy in the detection of pyrimethanil across a range of complex matrices. This is primarily due to the ability of the isotope-labeled standard to compensate for matrix effects and variations in instrument response, leading to more reliable quantification at trace levels.

Comparative Analysis of Detection Limits

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for pyrimethanil achieved by various analytical methods, highlighting the enhanced sensitivity obtained when using a deuterated internal standard.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSRed WinePyrimethanil-d50.5 µg/kg1.0 µg/kg[1]
LC-MS/MSUrine[2H4] OH–PYM0.1 ng/mL0.4 ng/mL[2]
LC-MS/MSSoilIsotopic internal standard1.50 ppb5 ng/g[3]
LC-MS/MSWaterIsotopic internal standard0.250 ppb0.5 ng/g[3]
UPLC-MS/MSFruits & VegetablesNone< 0.4 µg/kg< 1.5 µg/kg[4]
GC-MSFoodNone0.005 mg/kg0.01 mg/kg
HPLC-UVFruitsNone0.02 ppm0.07 ppm
GC/MSDPlumsNone0.012 mg/kgNot specified
UPLC-MS/MSStrawberriesNone10 - 30 µg/kg0.04 - 0.1 mg/kg[5]

Experimental Workflows

The general experimental workflow for the analysis of pyrimethanil in complex matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of a deuterated internal standard is a critical step in methods aiming for the highest sensitivity and accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Water, Fruit) standard_addition Addition of Deuterated Internal Standard sample->standard_addition Spiking extraction Extraction (e.g., QuEChERS, LLE) cleanup Cleanup (dSPE) extraction->cleanup lc Liquid Chromatography (UPLC/HPLC) cleanup->lc standard_addition->extraction ms Tandem Mass Spectrometry (MS/MS) lc->ms Ionization quantification Quantification ms->quantification reporting Reporting quantification->reporting

Experimental Workflow for Pyrimethanil Analysis. This diagram illustrates the key stages in the determination of pyrimethanil residues, from sample preparation to data analysis.

Detailed Experimental Protocols

Method Using a Deuterated Internal Standard (LC-MS/MS)

This method is suitable for the trace-level quantification of pyrimethanil in complex matrices such as soil, water, and food products.

1. Sample Preparation:

  • Soil: A 10g soil sample is subjected to Soxhlet extraction with a 9:1 (v/v) acetonitrile/water mixture for 6 hours. An isotopic internal standard of pyrimethanil is added to the extract.[6]

  • Water: A 10g aliquot of the water sample is amended with an isotopic internal standard.[6]

  • Red Wine: Samples are extracted with acetonitrile and cleaned up using dispersive solid-phase extraction (dSPE) with a mixture of N-propyl ethylene diamine (PSA) and C18 powder.[1] Pyrimethanil-d5 is used as the internal standard.[1]

  • Urine: Urine samples are spiked with a deuterated analog of the pyrimethanil metabolite, [2H4] OH–PYM, and then subjected to organic solvent extraction at both neutral and acidic pH.

2. Instrumental Analysis:

  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) is used for the separation of pyrimethanil from matrix components. A C18 column is commonly employed with a gradient elution program.

  • Mass Spectrometry: A triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both pyrimethanil and its deuterated internal standard are monitored.

Method Without a Deuterated Internal Standard (UPLC-MS/MS - QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach for the analysis of pesticide residues in food matrices.

1. Sample Preparation (QuEChERS):

  • Extraction: A homogenized sample (e.g., 10-15g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., PSA, C18, graphitized carbon black) to remove interfering matrix components. The tube is shaken and centrifuged.

2. Instrumental Analysis:

  • Chromatography and Mass Spectrometry: The final extract is analyzed using UPLC-MS/MS, similar to the method with a deuterated standard. However, quantification relies on an external calibration curve prepared in a matrix extract to compensate for matrix effects.

Logical Relationship of Analytical Choices

The decision to use a deuterated internal standard has a direct impact on the achievable limit of detection and the overall reliability of the analytical results.

logical_relationship cluster_yes Yes cluster_no No start Analytical Goal: Quantify Pyrimethanil choice Use Deuterated Internal Standard? start->choice lod_low Lower Limit of Detection (LOD) choice->lod_low Yes lod_high Higher Limit of Detection (LOD) choice->lod_high No accuracy_high Higher Accuracy & Precision lod_low->accuracy_high matrix_comp Effective Matrix Effect Compensation accuracy_high->matrix_comp cost_high Higher Cost of Standard matrix_comp->cost_high accuracy_lower Lower Accuracy & Precision lod_high->accuracy_lower matrix_match Requires Matrix-Matched Calibration accuracy_lower->matrix_match cost_low Lower Cost matrix_match->cost_low

Decision Pathway for Pyrimethanil Analysis. This diagram outlines the trade-offs associated with using a deuterated internal standard.

References

Comparative Analysis of Recovery Methods for 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Metabolism and Analytical Science

This guide provides a comparative assessment of various extraction methodologies applicable to the recovery of 4'-Hydroxy Pyrimethanil-d4 from diverse matrices. As a deuterated metabolite of the fungicide Pyrimethanil, its extraction and analytical behavior are expected to closely mirror that of the parent compound. Due to a scarcity of publicly available data specifically for this compound, this guide leverages established and validated recovery data for Pyrimethanil as a reliable surrogate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate and efficient extraction technique for their specific analytical needs.

The primary extraction techniques discussed include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), particularly Molecularly Imprinted Solid-Phase Extraction (MISPE), the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Matrix Solid-Phase Dispersion (MSPD), and Supercritical Fluid Extraction (SFE). Each method's performance is evaluated based on reported recovery efficiencies from various experimental studies.

Data Presentation: Comparison of Recovery Efficiencies

The following table summarizes the reported recovery percentages for Pyrimethanil using different extraction techniques across various matrices. This data serves as a strong indicator of the expected recovery for this compound.

Extraction MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Liquid-Liquid Extraction (LLE) Must~78.3 - 102.01.4 - 6.1[1]
Mango, Apple, Papaya80 - 953.5 - 12.7[2]
Solid-Phase Extraction (SPE) Grapes, Juice, Pomace87 - 98N/A[3]
Wine (MISPE)79 - 871.6 - 7.0[4]
QuEChERS Various Foods70 - 120<5
Fruits & Vegetables58.4 - 104.3N/A[5][6]
StrawberriesComparable to UPLC-MRMN/A[7]
Matrix Solid-Phase Dispersion (MSPD) Banana68 - 1116.6 - 20.5[2]
Papaya87N/A[2]
Supercritical Fluid Extraction (SFE) Onion80 - 103<11[8]
Agricultural Products70 - 120<10[9]
Soxhlet Extraction SoilMethod validated (quantitative data not specified)N/A[10]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published methods for Pyrimethanil and can be adapted for this compound.

Liquid-Liquid Extraction (LLE) for Must Samples

This protocol is adapted from a study on the determination of fungicides in must.[1]

  • Sample Preparation: Take a known volume of the must sample.

  • Extraction:

    • Perform two consecutive extractions with 10 mL of n-hexane for each sample aliquot.

    • Agitate the mixture for 10 minutes for each extraction to ensure thorough mixing.

    • Separate the organic (n-hexane) and aqueous layers.

  • Analysis: The combined n-hexane extracts are concentrated and analyzed, typically by Gas Chromatography with a Nitrogen–Phosphorus Detector (GC-NPD).

Molecularly Imprinted Solid-Phase Extraction (MISPE) for Wine Samples

This protocol is based on a method developed for the selective extraction of Pyrimethanil from wine.[4]

  • Sample Preparation: Dilute the wine sample with an appropriate buffer.

  • Extraction:

    • Condition a Molecularly Imprinted Polymer (MIP) cartridge specific for Pyrimethanil.

    • Load the diluted wine sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analyte (Pyrimethanil/4'-Hydroxy Pyrimethanil-d4) using a suitable solvent mixture.

  • Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. Recoveries for Pyrimethanil using this method have been reported to be between 80% and 90%.[4]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach widely used for pesticide residue analysis in food matrices.

  • Sample Homogenization: Homogenize the sample (e.g., fruits, vegetables) to ensure uniformity. For dry samples, a wetting step may be necessary.[11]

  • Extraction:

    • Place a weighted amount of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add acetonitrile and an internal standard.

    • Add a mixture of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and shake vigorously for 1 minute.

    • Centrifuge the tube to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a sorbent (e.g., Primary Secondary Amine - PSA) and magnesium sulfate.

    • Vortex and centrifuge the tube.

  • Analysis: The final supernatant can be analyzed directly by LC-MS/MS or GC-MS. The QuEChERS method is known for its high recovery rates, typically ranging from 70% to 120%.

Supercritical Fluid Extraction (SFE)

SFE is a green analytical technique that uses a supercritical fluid, most commonly CO2, for extraction.[12][13]

  • Sample Preparation: The sample (e.g., homogenized agricultural product) is mixed with a dehydrating agent and placed into an extraction vessel.[9]

  • Extraction:

    • Pressurized and heated carbon dioxide is passed through the extraction vessel. The pressure and temperature are critical parameters that affect extraction efficiency.[8]

    • The supercritical fluid with the dissolved analytes is then depressurized, causing the CO2 to return to a gaseous state and the analytes to precipitate.

    • A co-solvent (modifier) may be added to the supercritical CO2 to enhance the extraction of more polar compounds.[13]

  • Analysis: The collected extract is dissolved in a suitable solvent for analysis by GC-MS or LC-MS. Recoveries for pesticides using SFE are often high, in the range of 80-103%.[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the assessment of this compound recovery, from sample preparation to final analysis.

Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Matrix Selection (e.g., Plasma, Urine, Tissue) Homogenization Homogenization/ Dilution Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking LLE Liquid-Liquid Extraction Spiking->LLE SPE Solid-Phase Extraction Spiking->SPE QuEChERS QuEChERS Spiking->QuEChERS SFE Supercritical Fluid Extraction Spiking->SFE Analysis LC-MS/MS or GC-MS Analysis LLE->Analysis SPE->Analysis QuEChERS->Analysis SFE->Analysis Quantification Quantification Analysis->Quantification Recovery Recovery Calculation (%) Quantification->Recovery

References

4'-Hydroxy Pyrimethanil-d4 as an Internal Standard: A Performance Evaluation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the fungicide pyrimethanil and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of 4'-Hydroxy Pyrimethanil-d4, a deuterated stable isotope-labeled internal standard, against alternative, non-isotopically labeled internal standards. The information presented herein is supported by established analytical principles and representative experimental data for similar applications.

The Gold Standard: Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar response to matrix effects and ionization suppression or enhancement lead to more accurate and precise quantification.[1] The use of deuterated analogs as internal standards is particularly beneficial when analyzing complex matrices, as it effectively compensates for variations in sample extraction and matrix effects, leading to improved accuracy and reproducibility.

Performance Comparison: this compound vs. Alternative Internal Standards

While direct head-to-head performance data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on typical results from validated analytical methods using deuterated internal standards compared to non-isotopically labeled alternatives (e.g., a structurally similar but not isotopically labeled compound).

Performance ParameterThis compound (Deuterated IS)Alternative (Non-Isotopically Labeled IS)Justification
Linearity (R²) > 0.995> 0.990The co-eluting nature of the deuterated IS provides better correction for any non-linear detector response across the calibration range.
Accuracy (% Recovery) 95 - 105%80 - 115%The deuterated IS more accurately tracks and corrects for analyte loss during sample preparation and for matrix-induced signal suppression/enhancement.
Precision (% RSD) < 10%< 20%By minimizing the impact of variability in sample handling and matrix effects, the deuterated IS leads to lower relative standard deviations.
Matrix Effect Significantly MinimizedVariable and often significantThe deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization of the signal.

Experimental Protocol: Quantification of Pyrimethanil using this compound

A robust and widely used method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample (e.g., fruit or vegetable homogenate) is weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to the sample.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then sealed and shaken vigorously for 1 minute.

  • Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both pyrimethanil, 4'-hydroxy pyrimethanil, and this compound are monitored.

Visualizing the Workflow and Logic

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample Homogenization Spiking Spike with 4'-Hydroxy Pyrimethanil-d4 Sample->Spiking Extraction Acetonitrile Extraction Spiking->Extraction SaltingOut Add MgSO4/NaCl Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS Data Data Acquisition (MRM) LCMSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for pyrimethanil analysis.

Internal_Standard_Logic Analyte_Prep Analyte in Sample Analyte_Loss Loss during Prep Analyte_Prep->Analyte_Loss Analyte_Matrix Matrix Effects Analyte_Loss->Analyte_Matrix Analyte_Signal Final Analyte Signal Analyte_Matrix->Analyte_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Spike Known Amount of IS Added IS_Loss Similar Loss during Prep IS_Spike->IS_Loss IS_Matrix Similar Matrix Effects IS_Loss->IS_Matrix IS_Signal Final IS Signal IS_Matrix->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of internal standard correction.

References

Navigating Analytical Method Cross-Validation: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data is paramount. When analytical methods are transferred between laboratories, or when different methods are used within a study, cross-validation becomes a critical step to guarantee data integrity. A key variable in this process is the choice of internal standard (IS), a compound added to samples at a known concentration to correct for analytical variability.[1][2] This guide provides a comprehensive comparison of cross-validating analytical methods that employ different internal standards, with a focus on Stable Isotope-Labeled (SIL) and Structural Analog internal standards.

The two most common types of internal standards in liquid chromatography-mass spectrometry (LC-MS) are SIL internal standards (SIL-IS) and structural analog internal standards.[3] A SIL-IS is considered the "gold standard" as it is chemically identical to the analyte, differing only in isotopic composition, which allows it to closely mimic the analyte's behavior during sample preparation and analysis.[3] Structural analogs are compounds with similar chemical structures and physicochemical properties to the analyte.[1] While a well-chosen structural analog can provide acceptable performance, a SIL-IS generally offers superior accuracy and precision, especially in complex biological matrices where matrix effects can be significant.[3]

Comparative Performance of Internal Standards

The choice of an internal standard is pivotal for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's physicochemical properties and behavior during extraction and ionization.[4] Dasatinib-d8, as a stable isotope-labeled internal standard, is often considered the gold standard for Dasatinib quantification due to its near-identical chemical structure and chromatographic retention time.[4] However, other compounds have also been successfully employed.

The following tables summarize the performance of analytical methods using a Stable Isotope-Labeled Internal Standard (SIL-IS) versus a Structural Analog Internal Standard.

Table 1: Method Performance using a Stable Isotope-Labeled Internal Standard (SIL-IS)

ParameterLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)MatrixAnalytical Technique
Method A 0.25–250.0090.42–116.223.72–4.33Not explicitly statedHuman PlasmaLC-MS/MS

Data based on a study of Dasatinib quantification using Dasatinib-d8 as the internal standard.[4]

Table 2: Method Performance using a Structural Analog as an Internal Standard

ParameterLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)MatrixAnalytical Technique
Method B 10–500097.2–104.22.9–8.585.7–91.3Rat PlasmaLC-MS/MS

Data based on a study of Dasatinib quantification using Verapamil as the internal standard.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summarized protocols for the quantification of an analyte using different internal standards.

Protocol 1: Quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS)

Internal Standard: Deuterated analog of the analyte (e.g., d4-Kahalalide F).[3]

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of the SIL-IS working solution.[3]

  • Precipitate proteins by adding 200 µL of acetonitrile.[3]

  • Vortex and centrifuge the samples.[3]

  • Transfer the supernatant for LC-MS/MS analysis.[3]

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column.[3]

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.[3]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.[3]

Protocol 2: Quantification using a Structural Analog Internal Standard

Internal Standard: A compound with a similar chemical structure to the analyte (e.g., a butyric acid analog for Kahalalide F).[3]

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of the structural analog IS working solution.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column.[3]

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.[3]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the structural analog IS.[3]

Visualizing the Workflow and Logic

A clear understanding of the experimental workflow and the logical relationships in cross-validation is essential for method comparison.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Comparison plasma Plasma Sample add_is_a Add SIL-IS (Method A) plasma->add_is_a add_is_b Add Structural Analog IS (Method B) plasma->add_is_b extract_a Protein Precipitation add_is_a->extract_a extract_b Liquid-Liquid Extraction add_is_b->extract_b supernatant_a Supernatant extract_a->supernatant_a reconstitute_b Reconstitute extract_b->reconstitute_b lcms_a LC-MS/MS Analysis (Method A) supernatant_a->lcms_a lcms_b LC-MS/MS Analysis (Method B) reconstitute_b->lcms_b results_a Results from Method A lcms_a->results_a results_b Results from Method B lcms_b->results_b compare Compare Results (Acceptance Criteria) results_a->compare results_b->compare

Caption: Experimental workflow for the cross-validation of two LC-MS/MS methods.

G cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters cluster_comparison Performance Comparison method_a Method A (Stable Isotope-Labeled IS) accuracy Accuracy method_a->accuracy precision Precision method_a->precision selectivity Selectivity method_a->selectivity matrix_effect Matrix Effect method_a->matrix_effect method_b Method B (Structural Analog IS) method_b->accuracy method_b->precision method_b->selectivity method_b->matrix_effect comparison Head-to-Head Comparison accuracy->comparison precision->comparison selectivity->comparison matrix_effect->comparison conclusion Conclusion: SIL-IS generally provides superior performance comparison->conclusion

Caption: Logical relationship in cross-validating methods with different internal standards.

Conclusion

The cross-validation of analytical methods using different internal standards provides critical data for assessing the reliability and interchangeability of results.[3] The case studies of Kahalalide F and Dasatinib, supported by findings from other similar comparisons, demonstrate that while a well-chosen structural analog internal standard can provide acceptable performance, a stable isotope-labeled internal standard generally offers superior accuracy and precision.[3][4] This is particularly true in complex biological matrices where matrix effects can be significant.[3] This guide provides a framework for conducting such a comparison, enabling researchers to make informed decisions on internal standard selection and ensuring the robustness of their bioanalytical data.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxy Pyrimethanil-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the pesticide Pyrimethanil.

Immediate Safety and Handling Precautions

  • Acute Oral Toxicity : Harmful if swallowed.

  • Serious Eye Irritation : Can cause significant eye irritation.

  • Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a fume hood.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound and its parent compound, Pyrimethanil.

PropertyThis compoundPyrimethanil
CAS Number 1794897-91-853112-28-0
Molecular Formula C₁₂H₉D₄N₃OC₁₂H₁₃N₃
Molecular Weight 219.28 g/mol 199.26 g/mol
Acute Oral LD50 (Rat) Data not available>5000 mg/kg
Aquatic Toxicity (Daphnia magna) Data not availableLC50 (48h): 2.9 mg/L

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following protocol provides a general framework for its safe disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals should always be kept separate to prevent dangerous reactions.

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be listed.

  • Keep the waste container securely closed except when adding waste.

Step 3: Storage of Chemical Waste

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[1][2][3][4]

Step 5: Decontamination of Labware

  • Any reusable labware that has come into contact with this compound should be decontaminated.

  • Triple rinse the labware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • After decontamination, the labware can be washed according to standard laboratory procedures.

Step 6: Spill Management

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.

  • Decontaminate the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Step 1: Identify and Segregate as Hazardous Waste A->B G Spill Occurs A->G C Step 2: Collect in a Labeled, Compatible Container B->C D Step 3: Store in Designated Satellite Accumulation Area C->D E Step 4: Contact EHS for Professional Disposal D->E F End: Waste Removed by Certified Personnel E->F G->B No H Follow Spill Management Protocol G->H Yes H->C Collect Spill Debris

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil.

Chemical Identity:

Identifier Value
Chemical Name This compound
Synonyms 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4
CAS Number 1794897-91-8[1][2]
Molecular Formula C₁₂H₉D₄N₃O[1][2][3]
Molecular Weight 219.28 g/mol [1][3][4]
Appearance Off-White Solid[1]
Storage 2-8°C Refrigerator[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential irritation[5][6].
Eye/Face Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes[7].
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if handling large quantities or if dust is generated.To minimize inhalation of the compound[6][7].

Safe Handling and Operational Plan

A systematic approach is crucial when handling this compound to minimize exposure and prevent contamination.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) for Pyrimethanil b Assemble Required PPE a->b c Prepare a clean and designated workspace b->c d Weigh the required amount in a ventilated enclosure c->d Proceed to handling e Dissolve the compound in an appropriate solvent d->e f Perform the experiment e->f g Decontaminate workspace and equipment f->g Experiment complete h Segregate waste into appropriate containers g->h i Dispose of waste according to institutional guidelines h->i

Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following measures are based on the parent compound, Pyrimethanil[5].

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention[5][7].
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation persists[5][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Guidelines:

  • Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Punctured containers can then be disposed of according to institutional guidelines.

By adhering to these safety and handling protocols, researchers can mitigate risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.